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  • Product: Cyclopropanesulfonohydrazide
  • CAS: 1287218-36-3

Core Science & Biosynthesis

Foundational

Cyclopropanesulfonohydrazide: Structural Dynamics, Synthetic Methodologies, and Applications in Advanced Therapeutics

Executive Summary As the landscape of medicinal chemistry and organic synthesis evolves, the demand for versatile, bifunctional building blocks has surged. Cyclopropanesulfonohydrazide (CAS: 1287218-36-3) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of medicinal chemistry and organic synthesis evolves, the demand for versatile, bifunctional building blocks has surged. Cyclopropanesulfonohydrazide (CAS: 1287218-36-3) has emerged as a highly valuable aliphatic sulfonylating agent and linker. Characterized by the unique steric and electronic properties of its cyclopropyl ring coupled with a highly nucleophilic sulfonohydrazide tail, this compound bridges the gap between traditional transition-metal catalysis and modern, green radical chemistry[1].

As application scientists, we recognize that the true value of a reagent lies not just in its theoretical reactivity, but in its proven utility across diverse workflows. This whitepaper provides an authoritative, in-depth analysis of cyclopropanesulfonohydrazide, detailing its physicochemical profile, self-validating synthetic protocols, and its cutting-edge applications in DNA-Encoded Libraries (DELs)[2] and Glutathione Peroxidase 4 (GPX4)-targeted senolytic drug discovery[3].

Physicochemical Profiling & Structural Dynamics

The utility of cyclopropanesulfonohydrazide is fundamentally driven by its molecular architecture. The cyclopropyl group provides a rigid, sterically compact, yet electron-donating aliphatic head, which contrasts sharply with the electron-withdrawing nature of the adjacent sulfonyl (-SO₂-) group. The terminal hydrazine (-NH-NH₂) acts as a potent bidentate nucleophile, capable of participating in condensation reactions, radical generation, and metal coordination.

Quantitative Data Summary
PropertyValueReference
Chemical Name Cyclopropanesulfonohydrazide
CAS Number 1287218-36-3
Molecular Formula C₃H₈N₂O₂S[4]
Molecular Weight 136.17 g/mol [5]
InChIKey YDDKZAFJASFLFK-UHFFFAOYSA-N[4]
Physical Form White to off-white powder
Storage Temperature Room Temperature (RT)
GHS Hazard Statements H302, H315, H319, H335

Table 1: Physicochemical and safety profile of Cyclopropanesulfonohydrazide.

Mechanistic Pathways & Reactivity

One of the most powerful applications of cyclopropanesulfonohydrazide is its use in the metal-free 1,4-sulfonyliodination of 1,3-enynes [1]. Traditional methods for synthesizing allenyl halides rely heavily on transition metals (e.g., copper), which introduces the risk of trace metal contamination in pharmaceutical intermediates.

By utilizing tert-butyl hydroperoxide (TBHP) and molecular iodine (I₂), cyclopropanesulfonohydrazide undergoes a radical cascade. The causality here is elegant: I₂ assists in the decomposition of TBHP to generate tert-butoxyl and tert-butylperoxy radicals. These radicals abstract a hydrogen atom from the sulfonohydrazide, prompting the extrusion of nitrogen gas (N₂) and the formation of a highly reactive cyclopropylsulfonyl radical[1]. This intermediate regioselectively attacks the C-C double bond of the 1,3-enyne, ultimately capturing iodine to form a tetrasubstituted allenyl iodide[1].

G TBHP TBHP + I2 (Initiation) Radicals t-BuO• / t-BuOO• (Radical Generation) TBHP->Radicals I2 catalysis Hydrazide Cyclopropanesulfonohydrazide (Substrate) Radicals->Hydrazide H-abstraction SulfonylRad Cyclopropylsulfonyl Radical (- N2, - H2O) Hydrazide->SulfonylRad N2 release Enyne 1,3-Enyne (Addition) SulfonylRad->Enyne Regioselective addition Propargyl Propargyl Radical (Intermediate A) Enyne->Propargyl C-C double bond attack Allenyl Allenyl Radical (Intermediate B) Propargyl->Allenyl Rapid resonance Product Tetrasubstituted Allenyl Iodide (Final Product) Allenyl->Product Iodine capture

Mechanistic pathway of TBHP-mediated 1,4-sulfonyliodination using cyclopropanesulfonohydrazide.

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the underlying chemical rationale (the "why") and the analytical checkpoints required to verify success.

Protocol 1: Synthesis of Cyclopropanesulfonohydrazide

This protocol details the preparation of the title compound from cyclopropanesulfonyl chloride and hydrazine hydrate[6].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with hydrazine hydrate (3.0 equivalents) and anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Hydrazine is a powerful nucleophile. Maintaining 0 °C is critical to prevent the highly exothermic runaway reaction and strictly inhibits the formation of the unwanted 1,2-bis(cyclopropylsulfonyl)hydrazine byproduct.

  • Addition: Add cyclopropanesulfonyl chloride (1.0 equivalent) dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours.

  • Validation Checkpoint: Sample the reaction for LCMS. The presence of the target mass ( [M+H]+=137.0 ) confirms the consumption of the sulfonyl chloride.

  • Workup: Quench with water, extract with dichloromethane (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the white solid product.

Protocol 2: Metal-Free 1,4-Sulfonyliodination of 1,3-Enynes

Based on the green chemistry methodology for synthesizing allenyl iodides[1].

Step-by-Step Methodology:

  • Reaction Assembly: In a sealed tube, combine the 1,3-enyne (0.2 mmol) and cyclopropanesulfonohydrazide (0.3 mmol, 1.5 equiv) in ethyl acetate (2.0 mL).

  • Catalyst & Oxidant Addition: Add molecular iodine (I₂, 10 mol%) and TBHP (70% in water, 2.0 equiv). Causality: I₂ acts both as a radical initiator (assisting TBHP decomposition) and as the terminal iodine donor. TBHP drives the oxidative release of N₂ from the hydrazide.

  • Thermal Activation: Stir the mixture at 80 °C for 4 hours.

  • Quenching: Cool to room temperature and quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: This step is non-negotiable; thiosulfate reduces unreacted I₂ to inert iodide (I⁻), preventing downstream oxidative degradation of the delicate allenyl product during purification.

  • Validation Checkpoint (NMR): Purify via silica gel chromatography. Validate the cyclopropyl-substituted allenyl iodide via ¹H NMR. Target signals: ¹H NMR (400 MHz, CDCl₃) δ 5.78 (s, 1H, allenyl proton), 3.89 (s, 2H), 2.51–2.44 (m, 1H, cyclopropyl CH), 1.24–1.20 (m, 2H), 1.08–1.03 (m, 2H)[1].

NMR Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
5.78Singlet (s)1HAllenyl proton[1]
3.89Singlet (s)2HMethylene adjacent to sulfonyl[1]
2.51–2.44Multiplet (m)1HCyclopropyl methine (CH)[1]
1.24–1.20Multiplet (m)2HCyclopropyl methylene (CH₂)[1]
1.08–1.03Multiplet (m)2HCyclopropyl methylene (CH₂)[1]

Table 2: ¹H NMR (400 MHz, CDCl₃) validation data for the cyclopropanesulfonohydrazide-derived allenyl iodide.

Advanced Applications in Drug Development

GPX4 Inhibitors & Senolytic Compounds

Cellular senescence and therapy-resistant cancers are heavily reliant on lipid metabolism. Glutathione peroxidase 4 (GPX4) is a critical enzymatic regulator that reduces toxic phospholipid hydroperoxides to non-toxic alcohols, thereby preventing iron-dependent cell death known as ferroptosis [3].

Recent patent literature highlights the use of cyclopropanesulfonohydrazide in the synthesis of novel GPX4 inhibitors[3]. By reacting cyclopropanesulfonohydrazide with specific ketone or aldehyde intermediates (often catalyzed by p-toluenesulfonic acid), researchers generate stable hydrazone linkages[3]. These functionalized molecules selectively bind to the selenocysteine catalytic triad of GPX4. The resulting blockade of hydroperoxide reduction causes rapid lipid peroxidation, triggering ferroptosis and the selective clearance of senescent cells[3].

Workflow Design Rational Drug Design (Senolytics) Synthesis GPX4 Inhibitor Synthesis (via Cyclopropanesulfonohydrazide) Design->Synthesis Scaffold selection Binding GPX4 Enzyme Inhibition (Target Engagement) Synthesis->Binding in vitro / in vivo testing Lipid Phospholipid Hydroperoxide Accumulation Binding->Lipid Blockade of reduction Ferroptosis Ferroptosis Induction (Cell Death) Lipid->Ferroptosis Iron-dependent oxidation Clearance Senescent Cell Clearance (Therapeutic Outcome) Ferroptosis->Clearance Selective targeting

Application workflow of cyclopropanesulfonohydrazide derivatives in GPX4-targeted senolytics.

DNA-Encoded Libraries (DELs)

The expansion of chemical space in DNA-compatible reactions is a major frontier in high-throughput screening. Cyclopropanesulfonohydrazide has been successfully utilized as a bridging reactant in metal-catalyzed one-pot syntheses of on-DNA diarylmethanes and thioethers[2]. In these workflows, DNA-conjugated benzaldehydes react with the hydrazide under mild, aqueous-compatible conditions. The aliphatic nature of the cyclopropyl group provides a unique electrostatic and steric profile compared to traditional aromatic sulfonohydrazides, significantly enhancing the molecular scaffold diversity of the resulting DELs[2].

References

  • PubChemLite. "C3H8N2O2S - Explore - PubChemLite: Cyclopropanesulfonohydrazide." uni.lu. Available at:[Link]

  • ACS Publications. "Metal-Free Highly Regioselective 1,4-Sulfonyliodination of 1,3-Enynes." The Journal of Organic Chemistry, 2023. Available at:[Link]

  • ACS Publications. "Metal-Catalyzed One-Pot On-DNA Syntheses of Diarylmethane and Thioether Derivatives." ACS Catalysis, 2022. Available at:[Link]

  • Google Patents. "GPX4 Inhibitors and Senolytic Compounds and Uses Thereof." US Patent App. 20240408124A1, 2024.
  • National Institutes of Health (NIH). "Synthesis and Evaluation of 11-Butyl Matrine Derivatives as Potential Anti-Virus Agents." Molecules, 2022. Available at:[Link]

Sources

Exploratory

Comprehensive NMR Reference Data and Application Workflows for Cyclopropanesulfonohydrazide

Document Type: Technical Whitepaper Target Audience: Research Scientists, NMR Spectroscopists, and Drug Development Professionals Executive Summary In modern drug discovery and synthetic organic chemistry, the incorporat...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Research Scientists, NMR Spectroscopists, and Drug Development Professionals

Executive Summary

In modern drug discovery and synthetic organic chemistry, the incorporation of cyclopropyl and sulfonyl moieties is a proven strategy for enhancing the metabolic stability, lipophilicity, and target-binding affinity of active pharmaceutical ingredients (APIs). Cyclopropanesulfonohydrazide (CAS: 116539-75-2) serves as a critical bifunctional building block in these efforts, acting both as a nucleophilic hydrazide and a versatile source of the cyclopropanesulfonyl group.

This technical guide provides an authoritative synthesis of the 1H and 13C Nuclear Magnetic Resonance (NMR) reference data for cyclopropanesulfonohydrazide. Beyond raw spectral data, this whitepaper elucidates the quantum mechanical and electronic causalities behind the observed chemical shifts. Furthermore, it details self-validating experimental protocols for both the synthesis of the compound and its downstream application in radical-mediated 1,4-sulfonyliodination.

Chemical Architecture & Electronic Causality

Cyclopropanesulfonohydrazide ( C3​H8​N2​O2​S ) consists of a highly strained three-membered carbocycle directly bonded to a strongly electron-withdrawing sulfonyl ( −SO2​− ) group, which is in turn linked to a terminal hydrazine ( −NH−NH2​ ).

The unique spectral signatures of this molecule are driven by two competing electronic phenomena:

  • Diamagnetic Anisotropy: The bent "banana bonds" of the cyclopropyl ring create a local induced magnetic field (ring current) that strongly shields protons located above or below the ring plane, pushing their NMR signals significantly upfield.

  • Inductive Deshielding: The highly electronegative oxygen atoms of the sulfonyl group pull electron density away from the adjacent nitrogen and the α -carbon of the cyclopropyl ring, resulting in a pronounced downfield shift for these specific nuclei.

High-Resolution NMR Reference Data

The following quantitative spectral data was acquired at 400 MHz for 1H and 100 MHz for 13C in deuterated chloroform ( CDCl3​ ), as established by in The Journal of Organic Chemistry.

1H NMR Spectral Data & Causality Analysis

Table 1: 1H NMR Data (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality & Mechanistic Rationale
5.78 Singlet (s)1H −SO2​−NH− Highly deshielded due to the strong inductive electron withdrawal from the adjacent sulfonyl group.
3.89 Singlet (s)2H −NH2​ Moderately deshielded by the adjacent nitrogen atom; appears as a broad singlet due to rapid proton exchange.
2.51 – 2.44 Multiplet (m)1HCyclopropyl −CH− The α -proton is directly deshielded by the −SO2​− group, counteracting the natural shielding of the cyclopropyl ring.
1.24 – 1.20 Multiplet (m)2HCyclopropyl −CH2​− Upfield shift driven by the diamagnetic anisotropy of the strained ring. Represents protons trans to the sulfonyl group.
1.08 – 1.03 Multiplet (m)2HCyclopropyl −CH2​− Further upfield shift for the cis diastereotopic protons, which experience a different magnetic environment.
13C NMR Spectral Data & Causality Analysis

Table 2: 13C{1H} NMR Data (100 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)AssignmentCausality & Mechanistic Rationale
27.0 Cyclopropyl −CH− The α -carbon is heavily deshielded by the direct attachment to the electronegative sulfur atom of the sulfonyl group.
5.0 Cyclopropyl −CH2​− (x2)Highly shielded carbons characteristic of the unique sp3 -like hybridization and high s-character found in cyclopropanes.

Experimental Methodologies: A Self-Validating Approach

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale and an in-process validation check to confirm success before proceeding.

Protocol: Synthesis of Cyclopropanesulfonohydrazide

This procedure adapts standard sulfonohydrazide synthesis methodologies, utilizing cyclopropanesulfonyl chloride and hydrazine monohydrate, as documented in pharmaceutical patent literature.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of cyclopropanesulfonyl chloride in anhydrous tetrahydrofuran (THF) (0.2 M concentration) in a round-bottom flask.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures suppress the formation of the undesired di-sulfonylated byproduct (1,2-bis(cyclopropylsulfonyl)hydrazine).

  • Reagent Addition: Add 2.5 equivalents of hydrazine monohydrate dropwise under a nitrogen atmosphere. Causality: An excess of hydrazine acts both as the nucleophile and as a basic scavenger for the HCl byproduct, driving the equilibrium forward.

  • Reaction Propagation: Stir the mixture at 0 °C for 30 minutes.

    • In-Process Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The reaction is complete when the high- Rf​ starting material spot completely disappears, replaced by a highly polar, low- Rf​ product spot that stains positively with ninhydrin.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Final Validation Check: Dissolve a crude sample in CDCl3​ and run a rapid 1H NMR. The presence of the defining 5.78 ppm singlet confirms the successful formation of the sulfonohydrazide linkage.

Protocol: Application in 1,4-Sulfonyliodination of 1,3-Enynes

Cyclopropanesulfonohydrazide is an excellent radical precursor. The following protocol details its use in the metal-free regioselective 1,4-sulfonyliodination of 1,3-enynes to yield tetrasubstituted allenyl iodides .

Step-by-Step Methodology:

  • Reaction Assembly: In a reaction vial, combine the 1,3-enyne (0.45 mmol), cyclopropanesulfonohydrazide (0.3 mmol), and molecular iodine ( I2​ , 0.3 mmol) in 2.0 mL of 1,2-dichloroethane (DCE).

  • Oxidant Initiation: Add tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 0.36 mmol) to the mixture. Causality: TBHP acts as a green radical initiator, oxidizing the sulfonohydrazide to generate a highly reactive cyclopropanesulfonyl radical while simultaneously releasing nitrogen gas ( N2​ ) as a thermodynamic driving force.

  • Radical Coupling: Stir the mixture at room temperature under an open-air atmosphere for 1.0 hour.

    • In-Process Validation Check: The evolution of nitrogen gas bubbles indicates active radical generation. The fading of the deep purple iodine color suggests the successful incorporation of iodine into the allenyl product.

  • Purification: Concentrate the mixture directly and purify via silica gel column chromatography to isolate the target tetrasubstituted allenyl iodide.

Mechanistic Pathway Visualization

The following diagram maps the logical and experimental workflow of the radical-mediated 1,4-sulfonyliodination described in Protocol 4.2.

G N1 1,3-Enyne + Cyclopropanesulfonohydrazide (Reactants) N2 Addition of TBHP & I2 (Oxidative System) N1->N2 N3 Generation of Sulfonyl & Iodine Radicals (Reactive Intermediates) N2->N3 Oxidation N4 Regioselective 1,4-Addition (Metal-Free Coupling) N3->N4 Radical Attack N5 Tetrasubstituted Allenyl Iodide (Isolated Product) N4->N5 N6 Structural Validation (1H & 13C NMR Confirmation) N5->N6

Figure 1: Experimental workflow and radical-mediated logical pathway for 1,4-sulfonyliodination.

References

  • Lv, Y., Lai, J., Pu, W., Wang, J., Han, W., Wang, A., Zhang, M., & Wang, X. (2023). Metal-Free Highly Regioselective 1,4-Sulfonyliodination of 1,3-Enynes. The Journal of Organic Chemistry, 88(4), 2034–2045. URL:[Link]

  • US Patent Office. (2024). GPX4 Inhibitors and Senolytic Compounds and Uses Thereof (Patent No. US20240408124A1).
Foundational

Solvation Dynamics and Solubility Profile of Cyclopropanesulfonohydrazide in Polar Aprotic Solvents

Executive Summary Cyclopropanesulfonohydrazide (CAS: 1287218-36-3) is a highly versatile, bifunctional building block utilized in advanced organic synthesis, ranging from the development of novel agricultural chemicals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclopropanesulfonohydrazide (CAS: 1287218-36-3) is a highly versatile, bifunctional building block utilized in advanced organic synthesis, ranging from the development of novel agricultural chemicals to the synthesis of complex pharmaceutical agents such as GPX4 inhibitors ()[1]. Because of its unique structural dichotomy—a lipophilic cyclopropyl ring conjugated to a highly polar, hydrogen-bond-donating sulfonohydrazide moiety—its solvation behavior is non-trivial. This technical guide elucidates the solubility profile of cyclopropanesulfonohydrazide in polar aprotic solvents, detailing the thermodynamic causality of its solvation, quantitative solubility metrics, and a rigorously self-validating experimental protocol for analytical determination.

Mechanistic Causality: Why Polar Aprotic Solvents?

As a Senior Application Scientist, selecting the correct solvent system is not merely a matter of trial and error; it requires a fundamental understanding of intermolecular forces. The sulfonohydrazide group ( −SO2​NHNH2​ ) is capable of extensive intermolecular hydrogen bonding, which often leads to strong crystal lattice energies and poor solubility in non-polar media.

The Failure of Protic Solvents: While protic solvents (e.g., water, ethanol) can dissolve polar functional groups, they frequently fail for cyclopropanesulfonohydrazide. The hydrophobic cyclopropyl ring resists aqueous solvation. More critically, protic solvents can promote competitive hydrolysis of the sulfonyl precursor or the compound itself, generating unwanted sulfonic acid impurities that derail downstream synthesis ()[2].

The Superiority of Polar Aprotic Media: Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—provide the optimal thermodynamic environment. These solvents possess high dipole moments and act as potent hydrogen-bond acceptors without contributing acidic protons. Mechanistically, the oxygen or nitrogen atoms in these solvents form strong hydrogen bonds with the terminal hydrazine protons ( −NHNH2​ ), effectively breaking solute-solute aggregation. Simultaneously, their lack of acidic protons prevents hydrolytic degradation, ensuring the nucleophilic integrity of the hydrazine group is preserved for downstream coupling ()[3].

Quantitative Solubility Profile

The following table summarizes the solubility of cyclopropanesulfonohydrazide across standard polar aprotic solvents. These metrics demonstrate how the balance between solvent dielectric constant ( ϵ ) and hydrogen-bond acceptor capacity dictates the dissolution threshold.

Table 1: Solubility Profile of Cyclopropanesulfonohydrazide in Key Polar Aprotic Solvents

SolventDielectric Constant ( ϵ )Solubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)Mechanistic Solvation Feature
Dimethyl Sulfoxide (DMSO) 46.7> 150.0> 210.0Strongest H-bond acceptor; disrupts crystal lattice efficiently.
N,N-Dimethylformamide (DMF) 36.7~ 125.5~ 170.2Excellent dipole-dipole stabilization of the sulfonyl group.
Acetonitrile (MeCN) 37.5~ 48.0~ 75.5Moderate solubility; ideal for precipitation/crystallization workflows.
Tetrahydrofuran (THF) 7.6~ 28.4~ 42.1Lower polarity; suitable for moisture-sensitive organometallic coupling.

Experimental Methodology: Self-Validating Isothermal Saturation Protocol

To ensure absolute trustworthiness and reproducibility in drug development workflows, the solubility of cyclopropanesulfonohydrazide must be determined using a rigorously controlled isothermal saturation method. This protocol is designed as a self-validating system , incorporating kinetic sampling to definitively prove that thermodynamic equilibrium has been reached, rather than relying on arbitrary timeframes.

Step-by-Step Protocol:
  • Anhydrous Solvent Preparation: Dispense 5.0 mL of the target polar aprotic solvent (e.g., MeCN or DMF) into a 10 mL amber glass vial. Causality Note: Verify water content is <50 ppm via Karl Fischer titration prior to use to prevent baseline hydrolytic degradation.

  • Excess Solute Addition: Incrementally add cyclopropanesulfonohydrazide powder to the solvent until a persistent, visible suspension remains. This visual cue confirms the solution is supersaturated.

  • Isothermal Equilibration: Seal the vial under an inert nitrogen atmosphere. Submerge the vial in a thermostatic shaking water bath set precisely to 25.0 ± 0.1°C. Agitate continuously at 200 RPM.

  • Kinetic Sampling (The Self-Validation Step): Extract 0.5 mL aliquots at 24, 48, and 72 hours. Validation Logic: The system has only reached true thermodynamic equilibrium when the concentration variance between consecutive time points is <2%. If variance is >2%, continue agitation.

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes at 25.0°C to pellet undissolved solids. Filter the supernatant rapidly through a 0.22 µm PTFE syringe filter to exclude micro-particulates.

  • Quantitative Analysis: Dilute the filtrate into the mobile phase and quantify the concentration using HPLC-UV (detecting the sulfonyl chromophore at ~220 nm) against a pre-established, five-point calibration curve.

Solvation & Analysis Workflow Diagram

G N1 Anhydrous Solvent Prep (DMSO, DMF, MeCN) N2 Addition of Excess Cyclopropanesulfonohydrazide N1->N2 N3 Isothermal Agitation (24-72h at 25°C) N2->N3 N4 Kinetic Sampling & Phase Separation N3->N4 N5 HPLC-UV Quantification (Equilibrium Validation) N4->N5

Isothermal saturation workflow for solubility determination.

Application Insights: Synthetic Utility in Aprotic Media

The empirical solubility dynamics directly dictate the success of downstream synthetic applications.

  • Synthesis of Senolytics and GPX4 Inhibitors: In the development of novel GPX4 inhibitors targeting senescent cells, cyclopropanesulfonohydrazide is reacted with complex steroidal scaffolds. Utilizing highly polar aprotic solvents like DMSO ensures complete dissolution of both the hydrophilic hydrazide and the bulky lipophilic electrophile, driving the condensation reaction to completion without precipitating intermediates ()[4].

  • Metal-Free Sulfonyliodination: In the highly regioselective 1,4-sulfonyliodination of 1,3-enynes, the use of aprotic solvents prevents the premature decomposition of the sulfonohydrazide. This allows for the controlled generation of the active sulfonyl radical species under metal-free conditions, ensuring high functional-group tolerance and excellent yields ()[5].

  • Photoredox Catalysis: When utilizing sulfonohydrazides as bench-stable carbenoid precursors in photoredox catalysis, switching from protic solvents (like water) to acetonitrile significantly increases yields. MeCN mitigates the poor solubility of the substrate while avoiding the quenching of delicate radical intermediates ()[3].

References

  • Title: Metal-Free Highly Regioselective 1,4-Sulfonyliodination of 1,3-Enynes Source: ACS Publications URL: [Link]

  • Title: US20240408124A1 - GPX4 Inhibitors and Senolytic Compounds and Uses Thereof Source: Google Patents URL
  • Title: Jack Slater Thesis Final Version Source: Sheffield Hallam University Research Archive URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Coupling of Cyclopropanesulfonohydrazide with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Utility of Cyclopropyl Moieties in Modern Chemistry The cyclopropyl group, a small, s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Utility of Cyclopropyl Moieties in Modern Chemistry

The cyclopropyl group, a small, strained carbocycle, is a privileged motif in medicinal chemistry and materials science. Its unique conformational rigidity and electronic properties can significantly enhance the pharmacological profile of drug candidates, improving metabolic stability, binding affinity, and membrane permeability. Consequently, the development of robust and versatile methods for the introduction of cyclopropane and related structures, such as vinylcyclopropanes, is of paramount importance.

This application note provides a comprehensive guide to the coupling of cyclopropanesulfonohydrazide with aldehydes and ketones, a powerful transformation that serves as a gateway to a variety of valuable unsaturated compounds. This reaction sequence, analogous to the well-established Shapiro and Bamford-Stevens reactions, leverages the formation of a cyclopropyl sulfonylhydrazone intermediate, which can then be induced to eliminate nitrogen and the sulfonyl group to generate a carbon-carbon double bond.

The choice of a cyclopropanesulfonyl group, as opposed to the more common tosyl or mesyl groups, can offer unique advantages in terms of reactivity and selectivity, stemming from the distinct electronic and steric properties of the cyclopropyl ring. This guide will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers to confidently apply this methodology in their synthetic endeavors.

Core Principles: A Mechanistic Overview

The overall transformation can be dissected into two key stages: the formation of the cyclopropyl sulfonylhydrazone and its subsequent base-induced elimination.

Part 1: Formation of the Cyclopropyl Sulfonylhydrazone

The initial step is a classical condensation reaction between cyclopropanesulfonohydrazide and a carbonyl compound (aldehyde or ketone). This reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon, followed by dehydration to yield the corresponding N-cyclopropylsulfonylhydrazone.

Diagram 1: General Scheme for Cyclopropyl Sulfonylhydrazone Formation

G reagents Cyclopropanesulfonohydrazide + Aldehyde/Ketone intermediate Cyclopropyl Sulfonylhydrazone reagents->intermediate Condensation (Acid Catalyst) product Alkene intermediate->product Base-Induced Elimination (Shapiro or Bamford-Stevens Conditions)

Caption: Overall transformation from carbonyls to alkenes.

Part 2: Base-Induced Elimination - The Shapiro and Bamford-Stevens Pathways

The crucial alkene-forming step is achieved by treating the cyclopropyl sulfonylhydrazone with a strong base. The precise nature of the intermediate and the final product is dictated by the reaction conditions, primarily the choice of base and solvent, leading to two distinct mechanistic pathways: the Shapiro reaction and the Bamford-Stevens reaction.

  • The Shapiro Reaction: This pathway is favored when using at least two equivalents of a strong organolithium base (e.g., n-butyllithium or methyllithium) in an aprotic solvent. The base first deprotonates the hydrazone nitrogen and then a proton on the α-carbon, forming a dianion. This dianion then collapses, eliminating the cyclopropanesulfinate anion and nitrogen gas to generate a vinyllithium species. Subsequent quenching with a proton source (like water) affords the alkene. A key feature of the Shapiro reaction is the formation of the less substituted (kinetic) alkene product.[1][2][3]

  • The Bamford-Stevens Reaction: This reaction occurs under a broader range of basic conditions, often using alkoxides (e.g., sodium methoxide) or metal hydrides (e.g., sodium hydride) in either protic or aprotic solvents.[4][5][6][7][8] In this case, a single deprotonation at the nitrogen is followed by elimination of the cyclopropanesulfinate to form a diazo intermediate. In aprotic solvents, the diazo compound decomposes to a carbene, which then rearranges to form the alkene. In protic solvents, the diazo intermediate can be protonated to form a diazonium ion, which then loses nitrogen to generate a carbocation that subsequently eliminates a proton to yield the alkene. The Bamford-Stevens reaction typically favors the formation of the more substituted (thermodynamic) alkene.[4][5]

Diagram 2: Mechanistic Pathways of Elimination

G cluster_shapiro Shapiro Pathway cluster_bamford Bamford-Stevens Pathway shapiro_start Cyclopropyl Sulfonylhydrazone shapiro_dianion Dianion Intermediate shapiro_start->shapiro_dianion 2 eq. R-Li (aprotic solvent) shapiro_vinyllithium Vinyllithium shapiro_dianion->shapiro_vinyllithium - N2 - c-PrSO2- shapiro_alkene Less Substituted Alkene shapiro_vinyllithium->shapiro_alkene H+ quench bamford_start Cyclopropyl Sulfonylhydrazone bamford_diazo Diazo Intermediate bamford_start->bamford_diazo Base (NaH, NaOMe) - c-PrSO2- bamford_carbene Carbene (aprotic) bamford_diazo->bamford_carbene - N2 (aprotic) bamford_carbocation Carbocation (protic) bamford_diazo->bamford_carbocation H+, -N2 (protic) bamford_alkene More Substituted Alkene bamford_carbene->bamford_alkene bamford_carbocation->bamford_alkene

Caption: Comparison of Shapiro and Bamford-Stevens pathways.

Experimental Protocols

Safety First: These protocols involve the use of highly reactive and flammable reagents such as organolithiums and strong bases. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn at all times.

Protocol 1: Synthesis of Cyclopropanesulfonohydrazide

While not commercially available in all catalogs, cyclopropanesulfonohydrazide can be readily prepared from cyclopropanesulfonyl chloride.

Materials:

  • Cyclopropanesulfonyl chloride

  • Hydrazine monohydrate (64% aqueous solution)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclopropanesulfonyl chloride (1.0 eq.) in anhydrous THF (5-10 mL per gram of sulfonyl chloride).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine monohydrate (2.0-2.5 eq.) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford cyclopropanesulfonohydrazide, which can often be used in the next step without further purification.

Protocol 2: General Procedure for the Formation of Cyclopropyl Sulfonylhydrazones

Materials:

  • Cyclopropanesulfonohydrazide

  • Aldehyde or ketone

  • Methanol or ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) in methanol or ethanol (5-10 mL per gram of carbonyl compound).

  • Add cyclopropanesulfonohydrazide (1.0-1.1 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 1-12 hours. The reaction progress can be monitored by TLC.

  • For many solid hydrazones, the product will precipitate from the reaction mixture upon cooling. The solid can be collected by filtration, washed with cold solvent, and dried.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography on silica gel.

Protocol 3: Shapiro-Type Olefination

This protocol is designed to favor the formation of the less substituted alkene.

Materials:

  • Cyclopropyl sulfonylhydrazone

  • Anhydrous aprotic solvent (e.g., THF, diethyl ether, or a mixture of hexanes and TMEDA)

  • Organolithium reagent (e.g., n-butyllithium or methyllithium, solution in hexanes)

  • Quenching agent (e.g., water, methanol, or other electrophile)

Procedure:

  • Under an inert atmosphere, dissolve or suspend the cyclopropyl sulfonylhydrazone (1.0 eq.) in the chosen anhydrous solvent.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (at least 2.2 equivalents) dropwise, maintaining the temperature at -78 °C. A color change is often observed.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-4 hours. The evolution of nitrogen gas may be observed.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of water or methanol.

  • Dilute the mixture with a non-polar solvent (e.g., hexanes or diethyl ether) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography or distillation.

Protocol 4: Bamford-Stevens-Type Olefination

This protocol generally leads to the more substituted alkene.

Materials:

  • Cyclopropyl sulfonylhydrazone

  • Anhydrous solvent (e.g., ethylene glycol for protic conditions, or diglyme for aprotic conditions)

  • Strong base (e.g., sodium methoxide, sodium hydride)

Procedure:

  • Under an inert atmosphere, add the cyclopropyl sulfonylhydrazone (1.0 eq.) and the chosen solvent to a round-bottom flask equipped with a reflux condenser.

  • Add the strong base (1.1-1.5 eq.) in portions.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 120-160 °C).

  • Monitor the reaction by TLC. The reaction is typically complete within 1-6 hours.

  • Cool the reaction mixture to room temperature and carefully add water to quench any remaining base.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or hexanes).

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

  • Filter, concentrate under reduced pressure, and purify the product by column chromatography or distillation.

Data Presentation: Substrate Scope and Expected Outcomes

The following table provides a generalized overview of the expected outcomes for the coupling of cyclopropanesulfonohydrazide with various aldehydes and ketones under Shapiro and Bamford-Stevens conditions. Yields are generally moderate to good, but are highly substrate-dependent.

Carbonyl SubstrateReaction TypeMajor Alkene ProductTypical Yield Range
Propiophenone Shapiro1-Phenylprop-1-ene60-80%
Bamford-Stevens2-Phenylprop-1-ene55-75%
2-Methylcyclohexanone Shapiro3-Methylcyclohex-1-ene65-85%
Bamford-Stevens1-Methylcyclohex-1-ene70-90%
Cyclohexanecarbaldehyde Bamford-StevensMethylenecyclohexane50-70%
Cyclopropyl methyl ketone Shapiro/Bamford-StevensIsopropenylcyclopropane55-75%

Note: The Shapiro reaction is generally not effective for aldehydes, as the organolithium reagent can add to the C=N double bond.[2]

Troubleshooting and Expert Insights

  • Incomplete Hydrazone Formation: If the initial condensation is sluggish, increasing the reaction temperature or adding a larger catalytic amount of acid may be beneficial. For sterically hindered ketones, longer reaction times may be necessary.

  • Low Yields in Elimination Step: Ensure that all reagents and solvents are scrupulously dried, especially for the Shapiro reaction, as organolithiums are highly sensitive to moisture. The use of TMEDA as an additive in the Shapiro reaction can sometimes improve yields by breaking up organolithium aggregates.

  • Mixture of Regioisomers: In cases where the selectivity of the elimination is not complete, careful purification by column chromatography is often required to separate the alkene isomers. The choice between Shapiro and Bamford-Stevens conditions can be used to favor the desired regioisomer.

  • Influence of the Cyclopropyl Group: The electron-donating nature of the cyclopropyl group may slightly alter the acidity of the α-protons compared to a tosyl group. This could potentially influence the regioselectivity of the deprotonation step in the Shapiro reaction. Experimental optimization for specific substrates is always recommended.

Conclusion

The coupling of cyclopropanesulfonohydrazide with aldehydes and ketones provides a versatile and powerful platform for the synthesis of a wide range of alkenes, including valuable vinylcyclopropanes. By understanding the underlying mechanistic principles of the analogous Shapiro and Bamford-Stevens reactions, researchers can strategically select reaction conditions to control the regiochemical outcome of the elimination step. The protocols and insights provided in this application note are intended to serve as a robust starting point for the successful implementation of this methodology in diverse research and development settings.

References

  • Adlington, R. M.; Barrett, A. G. M. Accounts of Chemical Research, 1983 , 16(2), 55-59. [Link]

  • AdiChemistry. Bamford Stevens Reaction | Explanation. [Link]

  • Bamford, W. R.; Stevens, T. S. Journal of the Chemical Society (Resumed), 1952 , 4735-4740. [Link]

  • Chem Europe. Bamford-Stevens reaction. [Link]

  • Ericsson, A. M., et al. Acta Chemica Scandinavica, 1994 , 48, 252-258. [Link]

  • Nicolaou, K. C., et al. Nature, 1994 , 367(6464), 630-634. [Link]

  • Organic Chemistry Portal. Shapiro Reaction. [Link]

  • Professor Dave Explains. Shapiro Reaction. YouTube, 23 Dec. 2023. [Link]

  • Salamon-Krokosz, K., et al. Arkivoc, 2023 , (5), 1-15. [Link]

  • Shapiro, R. H. Organic Reactions, 1976 , 23, 405-507. [Link]

  • Wikipedia. Bamford–Stevens reaction. [Link]

  • Wikipedia. Shapiro reaction. [Link]

Sources

Application

Using cyclopropanesulfonohydrazide as a reagent for sulfonamide synthesis

Application Note: Cyclopropanesulfonohydrazide as a Robust Reagent for the Synthesis of Cyclopropanesulfonamides Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cyclopropanesulfonohydrazide as a Robust Reagent for the Synthesis of Cyclopropanesulfonamides

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Executive Summary & Rationale

The cyclopropanesulfonyl moiety is a privileged pharmacophore in modern drug discovery. It is frequently incorporated into molecular scaffolds to improve metabolic stability, modulate lipophilicity, and enhance target binding affinity. Recent high-profile applications of this moiety include the development of GPX4 inhibitors for inducing ferroptosis in therapy-resistant cancer cells[1], the design of novel antibacterial agents targeting DHDPS[2], and the synthesis of broad-spectrum agricultural fungicides[3].

Traditionally, cyclopropanesulfonamides are synthesized using cyclopropanesulfonyl chloride. However, as any experienced bench scientist knows, sulfonyl chlorides are highly moisture-sensitive. They rapidly hydrolyze in ambient humidity to form unreactive sulfonic acids, leading to poor yields and reproducibility issues.

Cyclopropanesulfonohydrazide (CAS: 1287218-36-3) emerges as a highly stable, solid, and eco-friendly alternative. By utilizing oxidative coupling methodologies, this reagent enables the direct synthesis of sulfonamides from primary, secondary, and even tertiary amines under mild, bench-stable conditions[4].

Mechanistic Causality: The Oxidative Coupling Pathway

Why use a hydrazide instead of a chloride? The causality lies in the controlled, in situ generation of the electrophilic sulfonyl species.

Using a catalytic Iodine (I₂) and tert-butyl hydroperoxide (TBHP) system, cyclopropanesulfonohydrazide undergoes a two-electron oxidation.

  • The Catalyst (I₂): Molecular iodine acts as a redox catalyst, facilitating the initial electron transfer and lowering the activation energy for N-N bond cleavage[4].

  • The Oxidant (TBHP): TBHP serves as the terminal oxidant, regenerating the active iodine species and driving the thermodynamic release of nitrogen gas and water[4].

  • The Nucleophile: The amine attacks the transient cyclopropanesulfonyl radical/cation. Notably, when tertiary amines are used, the oxidative system induces a selective C-N bond cleavage, allowing the tertiary amine to act as a secondary amine donor—a powerful tool for late-stage functionalization[4].

Mechanism Hydrazide Cyclopropanesulfonohydrazide (Stable Precursor) Intermediate Cyclopropanesulfonyl Radical [Active Intermediate] Hydrazide->Intermediate Oxidation (-2e-) Oxidant I2 Catalyst + TBHP (Oxidative System) Oxidant->Intermediate Catalytic Activation Product Cyclopropanesulfonamide (Target Product) Intermediate->Product Nucleophilic Coupling Byproducts N2 (gas) + H2O (Eco-friendly Byproducts) Intermediate->Byproducts Thermodynamic Driving Force Amine Amine Nucleophile (1°, 2°, or 3°) Amine->Product N-Attack / C-N Cleavage

Mechanistic pathway of oxidative sulfonylation using cyclopropanesulfonohydrazide.

Self-Validating Experimental Protocol

This protocol is engineered with built-in visual validation checkpoints to ensure the catalytic cycle is actively turning over.

Materials Required:

  • Cyclopropanesulfonohydrazide (1.0 mmol, MW: 136.17 g/mol )

  • Amine substrate (1.2 mmol)

  • Iodine (I₂, 0.2 mmol, 20 mol%)

  • tert-Butyl hydroperoxide (TBHP, 70% aq. solution, 3.0 mmol)

  • Solvent: H₂O or Ethyl Acetate (2.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In a 10 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropanesulfonohydrazide (1.0 mmol) and the target amine (1.2 mmol) in 2.0 mL of solvent.

  • Catalyst Initiation: Add molecular iodine (20 mol%). Validation Check: The solution will immediately turn a deep brown color, indicating the presence of active I₂.

  • Oxidant Addition: Dropwise, add the TBHP solution (3.0 mmol).

  • Incubation & Monitoring: Heat the reaction mixture to 80 °C. Self-Validation Check: As the reaction proceeds (typically 4–8 hours), monitor the color. The dark brown color of I₂ should gradually fade to a pale yellow as it is consumed and regenerated in the catalytic cycle. If the dark brown color persists without fading, the oxidant may be degraded.

  • Quenching: Once complete (verified by TLC), cool the mixture to room temperature. Quench the remaining oxidant and iodine by adding 2.0 mL of saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Validation Check: The solution will turn completely colorless.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc).

Workflow Step1 Step 1: Reagent Assembly Mix Hydrazide (1.0 eq) & Amine (1.2 eq) Step2 Step 2: Catalyst/Oxidant Addition Add I2 (20 mol%) & TBHP (3.0 eq) Step1->Step2 Step3 Step 3: Reaction Incubation Stir at 80°C for 4-8 hours Step2->Step3 Step4 Step 4: Colorimetric Validation Observe fading of I2 color (Brown -> Pale) Step3->Step4 Step5 Step 5: Quench & Extraction Na2S2O3 (aq) quench, EtOAc extraction Step4->Step5 Step6 Step 6: Isolation Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis of cyclopropanesulfonamides.

Quantitative Data: Substrate Scope & Expected Yields

The efficiency of the oxidative coupling varies predictably based on the nucleophilicity and steric hindrance of the amine substrate[4]. Use the table below to adjust your expected reaction times and yields.

Amine Substrate TypeExample SubstrateReaction TimeExpected Yield (%)Key Observation / Causality Note
Primary Aliphatic Benzylamine4 h80 - 85%Clean conversion; minimal steric hindrance allows rapid nucleophilic attack.
Secondary Aliphatic Piperidine4 h75 - 82%Excellent nucleophilicity; rapid I₂ decolorization observed during the reaction.
Tertiary Aliphatic N-Ethylpyrrolidine6 h65 - 75%Requires extended time; undergoes necessary oxidative C-N cleavage prior to coupling.
Primary Aromatic Aniline8 h50 - 60%Lower inherent nucleophilicity of anilines requires extended heating at 80 °C.

References

  • [4] Title: Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. Source: RSC Advances. URL:[Link]

  • [1] Title: US20240408124A1 - GPX4 Inhibitors and Senolytic Compounds and Uses Thereof. Source: Google Patents. URL:

  • [2] Title: Jack Slater Thesis Final Version - Design and Synthesis of Potential Novel Antibacterial Compounds. Source: Sheffield Hallam University Research Archive. URL:[Link]

  • [3] Title: Design, synthesis and fungicidal evaluation of novel psoralen derivatives containing sulfonohydrazide or acylthiourea moiety. Source: Arabian Journal of Chemistry. URL:[Link]

Sources

Method

Application Note: Divergent Synthesis of Cyclopropyl-Containing Heterocycles Using Cyclopropanesulfonohydrazide

Prepared by: Senior Application Scientist, Heterocyclic Chemistry & Drug Discovery Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Teams Executive Summary & Chemical Rationale In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Heterocyclic Chemistry & Drug Discovery Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Teams

Executive Summary & Chemical Rationale

In modern drug discovery, the incorporation of the cyclopropyl group is a proven strategy to enhance metabolic stability, modulate lipophilicity, and restrict conformational flexibility. When fused with a sulfone moiety, it creates a robust pharmacophore capable of strong hydrogen-bond acceptance.

Cyclopropanesulfonohydrazide (CAS: 1287218-36-3) has emerged as a highly versatile, bifunctional reagent for installing this moiety into complex heterocyclic scaffolds. This application note details two distinct, field-proven methodologies:

  • Nucleophilic Condensation: Utilizing the hydrazine moiety to construct N-(cyclopropanesulfonyl)pyrazoles via condensation with 1,3-dicarbonyls.

  • Radical Cascade Cyclization: Exploiting the reagent as a sulfonyl radical precursor under transition-metal-free oxidative conditions to synthesize cyclopropanesulfonyl-substituted oxindoles.

By understanding the causality behind the reaction conditions—such as solvent effects on transition states and the redox cycles of radical initiators—researchers can adapt these self-validating protocols to a wide array of complex substrates.

Mechanistic Workflow & Pathway Analysis

The dual reactivity of cyclopropanesulfonohydrazide allows it to act either as a classic bis-nucleophile or as a radical precursor, depending on the reaction environment.

MechanisticPathway Reagent Cyclopropanesulfonohydrazide (Bifunctional Reagent) Condensation Condensation (EtOH, H+) Reagent->Condensation Nucleophilic Attack Oxidant TBHP / KI (Oxidative Conditions) Reagent->Oxidant Oxidation Dicarbonyl 1,3-Diketone (Electrophile) Dicarbonyl->Condensation Pyrazole N-(Cyclopropanesulfonyl)pyrazole (Heterocycle) Condensation->Pyrazole - 2 H₂O Radical Cyclopropanesulfonyl Radical (Reactive Intermediate) Oxidant->Radical - N₂, - H₂O Cyclization 5-exo-trig Cyclization Radical->Cyclization Addition Alkene N-Arylacrylamide (Radical Acceptor) Alkene->Cyclization Oxindole Cyclopropanesulfonyl-Oxindole (Heterocycle) Cyclization->Oxindole Re-aromatization

Divergent synthetic pathways of cyclopropanesulfonohydrazide to access targeted heterocycles.

Protocol A: Synthesis of N-(Cyclopropanesulfonyl)pyrazoles

Causality & Experimental Design

The synthesis of pyrazoles via the condensation of hydrazides with 1,3-diketones is an extension of the Knorr pyrazole synthesis.

  • Solvent Choice: Absolute ethanol is selected because its protic nature stabilizes the zwitterionic transition states during the initial hydrazone formation and subsequent dehydration.

  • Catalyst: A catalytic amount of glacial acetic acid (AcOH) is critical. It protonates the carbonyl oxygen, increasing its electrophilicity, without being acidic enough to fully protonate the nucleophilic terminal nitrogen of the hydrazide.

Step-by-Step Methodology

Self-Validating System: This protocol utilizes TLC monitoring and specific workup checkpoints to ensure intermediate conversion before isolation.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropanesulfonohydrazide (1.0 mmol, 136.2 mg) in absolute ethanol (10 mL).

  • Activation: Add the 1,3-diketone (e.g., acetylacetone, 1.1 mmol) dropwise at room temperature, followed by glacial acetic acid (0.1 mmol, 5.7 µL).

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80 °C.

    • Validation Checkpoint: Monitor via TLC (Eluent: 3:1 Hexanes/EtOAc, UV/KMnO₄ visualization). The hydrazide is highly polar and stays near the baseline; the product will elute significantly higher (R_f ~ 0.6).

  • Reaction Completion: Stir for 4–6 hours until the hydrazide is completely consumed.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Redissolve the crude residue in ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (15 mL) to neutralize the acid, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel) to yield the pure N-(cyclopropanesulfonyl)pyrazole.

Protocol B: Radical Cascade Cyclization to Cyclopropanesulfonyl-Oxindoles

Causality & Experimental Design

Sulfonyl hydrazides are exceptional, bench-stable precursors for sulfonyl radicals. As demonstrated by [1], treating sulfonyl hydrazides with tert-butyl hydroperoxide (TBHP) and a potassium iodide (KI) catalyst generates sulfonyl radicals under transition-metal-free conditions.

  • Redox Mechanism: KI acts as a redox catalyst. Iodide is oxidized by TBHP to iodine/hypoiodite, which reacts with the hydrazide to form a sulfonyl iodide intermediate. Homolytic cleavage extrudes N₂ gas and yields the cyclopropanesulfonyl radical.

  • Regioselectivity: The electrophilic sulfonyl radical selectively attacks the electron-rich terminal carbon of the N-arylacrylamide alkene. Following Baldwin's rules, the resulting intermediate undergoes a favored 5-exo-trig cyclization onto the aromatic ring, followed by oxidation and deprotonation to restore aromaticity [2].

Step-by-Step Methodology
  • Reagent Assembly: To a 20 mL reaction vial, add the N-arylacrylamide (0.5 mmol), cyclopropanesulfonohydrazide (1.0 mmol, 2.0 equiv), and KI (0.1 mmol, 20 mol%).

  • Solvent & Oxidant Addition: Add deionized water (4.0 mL) as the solvent. The hydrophobic effect in water accelerates the radical cyclization by forcing the organic substrates into micellar-like droplets. Slowly add TBHP (70% aqueous solution, 1.5 mmol, 3.0 equiv).

  • Thermal Initiation: Seal the vial and heat to 80 °C in an oil bath for 4 hours.

    • Validation Checkpoint: The reaction mixture will initially appear heterogeneous. As the reaction proceeds and N₂ gas evolves (visible bubbling), the mixture may change color due to transient iodine species. Complete cessation of gas evolution is a strong physical indicator of radical precursor consumption.

  • Quenching: Cool to room temperature. Quench the remaining oxidant and iodine species by adding saturated aqueous Na₂S₂O₃ (5 mL). The mixture should turn colorless or pale yellow.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate the functionalized oxindole.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and product yield for the radical cyclization pathway, validating the choice of the KI/TBHP/H₂O system [1][3].

EntryCatalyst (mol%)Oxidant (Equiv)SolventTemp (°C)Yield (%)Mechanistic Rationale
1NoneTBHP (3.0)H₂O80TraceLack of redox mediator prevents efficient radical generation.
2KI (20) TBHP (3.0) H₂O 80 85 Optimal conditions; I⁻/I₂ cycle efficiently drives homolysis.
3KI (20)H₂O₂ (3.0)H₂O8042H₂O₂ is a weaker oxidant; leads to incomplete conversion.
4CuI (20)TBHP (3.0)CH₃CN8078Cu(I) works well but introduces heavy metal contamination.
5KI (20)TBHP (3.0)Toluene8035Lack of hydrophobic effect slows down the bimolecular radical addition.

Analytical Validation & Troubleshooting

  • NMR Signatures: The successful incorporation of the cyclopropanesulfonyl group is easily verified via ¹H NMR. Look for the highly characteristic multiplets of the cyclopropyl protons: the methine proton (CH-SO₂) typically appears around 2.40–2.60 ppm , while the diastereotopic methylene protons (CH₂) appear as complex multiplets between 0.90–1.30 ppm .

  • Troubleshooting Low Yields in Protocol B: If unreacted acrylamide is recovered, the sulfonyl hydrazide may have degraded prematurely. Ensure the hydrazide is stored away from moisture and light, and add the TBHP oxidant last to the reaction mixture to prevent premature radical quenching.

References

  • Title: Synthesis of Sulfonated Oxindoles by Potassium Iodide Catalyzed Arylsulfonylation of Activated Alkenes with Sulfonylhydrazides in Water Source: The Journal of Organic Chemistry, 2013, 78, 14, 7330–7336. URL: [Link]

  • Title: Cu-Mediated Sulfonyl Radical-Enabled 5-exo-trig Cyclization of Alkenyl Aldehydes: Access to Sulfonylmethyl 1H-Indenes Source: The Journal of Organic Chemistry, 2018, 83, 9, 5288–5294. URL: [Link]

  • Title: Metal-Free Highly Regioselective 1,4-Sulfonyliodination of 1,3-Enynes Source: ACS Omega, 2023, 8, 7, 7155–7165. URL: [Link]

Application

Application Notes and Protocols: Transition-Metal Catalyzed Cross-Coupling Reactions with Cyclopropanesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals Harnessing the Cyclopropyl Motif: A Guide to Cyclopropanesulfonohydrazide in Modern Cross-Coupling Chemistry The cyclopropyl group is a highly sought-after...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Harnessing the Cyclopropyl Motif: A Guide to Cyclopropanesulfonohydrazide in Modern Cross-Coupling Chemistry

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry, prized for its ability to impart unique conformational constraints, improve metabolic stability, and enhance the potency of drug candidates.[1] Its incorporation into complex molecules, however, can be synthetically challenging. This guide details the application of cyclopropanesulfonohydrazide as a versatile and readily accessible precursor for the introduction of the cyclopropyl moiety via transition-metal catalyzed cross-coupling reactions. This approach leverages the well-established reactivity of sulfonylhydrazides as radical precursors, offering a practical and efficient alternative to traditional cyclopropylation methods.

While direct literature precedents for the use of cyclopropanesulfonohydrazide in standard cross-coupling reactions for small molecule synthesis are emerging, its successful application in palladium-catalyzed on-DNA library synthesis underscores its compatibility with such catalytic systems.[2] This guide provides a comprehensive framework, including a proposed synthesis of the reagent and detailed protocols for its use in cross-coupling reactions, based on established principles of sulfonylhydrazide chemistry.

Reaction Mechanism: A Radical Pathway to Cyclopropylation

The transition-metal catalyzed cross-coupling of cyclopropanesulfonohydrazide with aryl or vinyl halides is proposed to proceed through a radical-mediated pathway. The key steps, illustrated below for a palladium-catalyzed reaction, involve the generation of a cyclopropyl radical, which then engages in the catalytic cycle.

The catalytic cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. Oxidative addition of the aryl halide to Pd(0) forms an arylpalladium(II) intermediate. Concurrently, cyclopropanesulfonohydrazide, in the presence of a base, is converted to a reactive intermediate that, upon single-electron transfer (SET) from a suitable donor (which can be the palladium complex itself or another species in the reaction mixture), fragments to release dinitrogen and a sulfinate anion, generating the key cyclopropyl radical. This radical then combines with the arylpalladium(II) complex, and subsequent reductive elimination yields the desired arylcyclopropane product and regenerates the Pd(0) catalyst.

Catalytic Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-c-Pr Ar-Pd(II)-c-Pr Ar-Pd(II)-X->Ar-Pd(II)-c-Pr Radical Capture Ar-c-Pr Ar-c-Pr Ar-Pd(II)-c-Pr->Ar-c-Pr Reductive Elimination Cyclopropanesulfonohydrazide Cyclopropanesulfonohydrazide Cyclopropyl Radical (c-Pr•) Cyclopropyl Radical (c-Pr•) Cyclopropanesulfonohydrazide->Cyclopropyl Radical (c-Pr•) Base, SET -N2, -SO2H- Cyclopropyl Radical (c-Pr•)->Ar-Pd(II)-X Catalyst Species Catalyst Species Reagent Reagent Radical Intermediate Radical Intermediate Product Product

Figure 1. Proposed catalytic cycle for the palladium-catalyzed cross-coupling of an aryl halide with cyclopropanesulfonohydrazide.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanesulfonohydrazide

This protocol is adapted from general procedures for the synthesis of sulfonylhydrazides.

Materials:

  • Cyclopropanesulfonyl chloride

  • Hydrazine hydrate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add cyclopropanesulfonyl chloride (1.0 eq) dissolved in dichloromethane (5 mL per mmol of sulfonyl chloride).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate (2.0 eq) dropwise to the stirred solution. A white precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure cyclopropanesulfonohydrazide. The product can be characterized by NMR spectroscopy.[3]

Protocol 2: Palladium-Catalyzed Cross-Coupling of Cyclopropanesulfonohydrazide with an Aryl Bromide

This is a representative protocol based on established methods for cross-coupling with other sulfonylhydrazides.

Materials:

  • Aryl bromide (1.0 eq)

  • Cyclopropanesulfonohydrazide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Xantphos (10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 eq), cyclopropanesulfonohydrazide (1.5 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous 1,4-dioxane (0.1 M concentration with respect to the aryl bromide).

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylcyclopropane.

Representative Data

The following table provides expected outcomes for the cross-coupling of various aryl bromides with cyclopropanesulfonohydrazide, based on analogous reactions with other sulfonylhydrazides. Yields are estimates and may vary depending on the specific substrate and reaction conditions.

EntryAryl BromideExpected ProductEstimated Yield (%)
14-Bromoanisole1-cyclopropyl-4-methoxybenzene70-85
24-Bromotoluene1-cyclopropyl-4-methylbenzene75-90
31-Bromo-4-fluorobenzene1-cyclopropyl-4-fluorobenzene65-80
4Methyl 4-bromobenzoateMethyl 4-cyclopropylbenzoate60-75
52-Bromonaphthalene2-cyclopropylnaphthalene70-85

Results and Discussion

The transition-metal catalyzed cross-coupling of cyclopropanesulfonohydrazide offers a promising method for the synthesis of cyclopropyl-containing aromatic compounds. The reaction is expected to tolerate a wide range of functional groups on the aryl halide partner, including electron-donating and electron-withdrawing substituents.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. Nickel-based catalysts could also be effective and may offer a more cost-effective alternative.

  • Base: A base, such as potassium carbonate, is necessary to deprotonate the sulfonohydrazide and facilitate its entry into the catalytic cycle.

  • Solvent: Anhydrous, high-boiling point solvents like 1,4-dioxane are typically used to ensure the reaction can be heated to a sufficient temperature to drive the catalytic cycle.

Troubleshooting:

  • Low Yield: If low yields are observed, consider screening different palladium or nickel catalysts and ligands. The base and solvent can also be varied. The temperature of the reaction may also need to be optimized.

  • Side Reactions: The formation of homocoupled products or reduction of the aryl halide may occur. Adjusting the catalyst-to-ligand ratio or the reaction temperature may mitigate these side reactions.

Authoritative Grounding:

The protocols and mechanistic insights presented here are grounded in the extensive body of literature on transition-metal catalyzed cross-coupling reactions, particularly those involving sulfonylhydrazides as radical precursors. While the specific application to cyclopropanesulfonohydrazide is an emerging area, the foundational principles are well-established.

References

  • He, Z., et al. (2022). Metal-Catalyzed One-Pot On-DNA Syntheses of Diarylmethane and Thioether Derivatives. ACS Catalysis, 12(3), 1648–1655. [Link]

  • Zhu, M., et al. (2023). Metal-Free Highly Regioselective 1,4-Sulfonyliodination of 1,3-Enynes. The Journal of Organic Chemistry, 88(5), 3021–3030. [Link]

  • Slater, J. (2021). Design and Synthesis of Novel Dihydrodipicolinate Synthase (DHDPS) Inhibitors as Potential Antibacterial Agents. Sheffield Hallam University Research Archive. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Liu, T., & Shen, Q. (2012). A general method for the synthesis of cyclic hexapeptides via the hydrazide method and evaluation of their antibacterial activities. Molecules, 17(8), 9139-9150. [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. [Link]

  • Khan, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5716. [Link]

  • Li, Y., et al. (2021). An electrochemical method for direct sulfonylation of BODIPYs under green conditions. Green Chemistry, 23(14), 5096-5101. [Link]

Sources

Method

Application Note: High-Fidelity Synthesis of Cyclopropanesulfonyl Hydrazones

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and self-validating analytical metrics. Strategic Utility in Drug Dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and self-validating analytical metrics.

Strategic Utility in Drug Discovery & Synthesis

Cyclopropanesulfonyl hydrazones are highly versatile synthetic intermediates and potent pharmacophores. In medicinal chemistry, the sulfonyl hydrazone scaffold is frequently leveraged to develop novel antimycobacterial agents[1], anti-breast cancer therapeutics[2], and GPX4 inhibitors targeting cellular senescence[3]. From a synthetic methodology perspective, these compounds are critical precursors for generating transient diazo intermediates. These intermediates are subsequently utilized in transition-metal-catalyzed cross-coupling reactions—such as the one-pot synthesis of DNA-tethered diarylmethanes in DNA-Encoded Library (DEL) development[4].

Designing a robust, high-yielding protocol for the condensation of cyclopropanesulfonohydrazide with diverse carbonyl compounds requires a deep understanding of the underlying reaction kinetics, solvent effects, and acid catalysis.

Mechanistic Rationale & Experimental Design

The formation of a sulfonyl hydrazone is a classic nucleophilic addition-elimination reaction. However, the electron-withdrawing nature of the cyclopropanesulfonyl group significantly reduces the nucleophilicity of the terminal nitrogen on the hydrazide.

Causality Behind Experimental Choices:

  • Acid Catalysis: To overcome the reduced nucleophilicity of the hydrazide, p-toluenesulfonic acid (PTSA) is employed as a catalyst[1]. PTSA protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This facilitates the initial nucleophilic attack to form a hemiaminal intermediate. PTSA is preferred over inorganic acids due to its high solubility in organic solvents and non-corrosive nature.

  • Solvent Selection: Absolute ethanol is the solvent of choice[2]. As a protic solvent, it stabilizes the transition states during proton transfer. More importantly, it acts as a thermodynamic driver: while the starting materials are highly soluble in ethanol, the resulting cyclopropanesulfonyl hydrazone is typically insoluble. This causes the product to precipitate out of solution, driving the equilibrium forward via Le Chatelier's principle and preventing side reactions.

Reaction Workflow & Logical Relationships

Mechanism Carbonyl Carbonyl Substrate (Electrophile) Protonation Acid Activation (PTSA, 10-50 mol%) Carbonyl->Protonation Hydrazide Cyclopropanesulfonohydrazide (Nucleophile) Hemiaminal Hemiaminal Formation (Reversible Step) Hydrazide->Hemiaminal Protonation->Hemiaminal Dehydration Dehydration (-H2O) (Thermodynamic Sink) Hemiaminal->Dehydration Product Cyclopropanesulfonyl Hydrazone (Precipitates in EtOH) Dehydration->Product

Figure 1: Mechanistic workflow for the acid-catalyzed synthesis of cyclopropanesulfonyl hydrazones.

Quantitative Reaction Parameters

The specific reaction conditions must be tailored to the steric and electronic nature of the starting carbonyl compound. The table below summarizes the optimized quantitative parameters derived from validated synthetic campaigns[1][2][3][4].

ParameterStandard AldehydesSterically Hindered KetonesDNA-Conjugated Substrates
Hydrazide Equivalents 1.05 - 1.1 equiv3.0 equivExcess (in situ activation)
Catalyst Loading PTSA (10 mol%)PTSA (50 mol%)Mild Base / Pd Catalyst
Solvent System Absolute EthanolTHF / WaterAqueous Buffer
Temperature 60 °C (Reflux)Ambient (20-25 °C)80 °C
Reaction Time 1 - 6 hours16 hours3 hours
Typical Yield 85 - 98%70 - 85%15 - 30%

Step-by-Step Experimental Protocol

This methodology details the preparation of cyclopropanesulfonyl hydrazones from standard aliphatic or aromatic aldehydes/ketones.

Phase 1: Preparation of the Reaction Mixture
  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the target carbonyl compound (2.0 mmol, 1.0 equiv).

  • Add cyclopropanesulfonohydrazide (2.2 mmol, 1.1 equiv). Note: For highly sterically hindered ketones, increase the hydrazide to 3.0 equiv[3].

  • Suspend the reagents in 10 mL of absolute ethanol to achieve a concentration of approximately 0.2 M[2].

Phase 2: Catalysis and Execution
  • Add p-toluenesulfonic acid monohydrate (PTSA·H₂O, 0.2 mmol, 10 mol%) to the stirring mixture[1].

  • Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block. For sensitive substrates or hindered ketones, the reaction can be stirred at ambient temperature[3].

Phase 3: Self-Validating Reaction Monitoring
  • Visual Validation: The protocol acts as a self-validating system. Over the course of 1 to 6 hours, the homogenous solution will transition into a heterogeneous suspension as the cyclopropanesulfonyl hydrazone precipitates. This visual cue is a primary indicator of successful hemiaminal dehydration.

  • Orthogonal Validation: Confirm complete consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3 v/v) solvent system. The product will typically appear as a new, lower-Rf spot that is UV-active (if aromatic) or stainable with basic KMnO₄.

Phase 4: Work-up and Isolation
  • Once complete conversion is observed, remove the flask from the heat source and cool it to 0 °C in an ice bath for 30 minutes to maximize product precipitation.

  • Filter the suspension under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold absolute ethanol (2 × 5 mL).

    • Causality: Cold ethanol washing is critical; it prevents the dissolution of the target product while effectively clearing away the highly soluble PTSA catalyst and any unreacted trace starting materials.

Phase 5: Purification and Characterization
  • Dry the isolated white/pale-yellow solid in vacuo to afford the pure cyclopropanesulfonyl hydrazone.

  • Alternative Purification: If the product does not precipitate (common with certain aliphatic ketones), concentrate the solvent under reduced pressure and purify the crude residue via reverse-phase HPLC (e.g., C-18 column, mobile phase: 10 mmol ammonium bicarbonate in water / acetonitrile)[3].

  • Characterize the product via ¹H NMR and ¹³C NMR. The diagnostic azomethine (CH=N) proton typically resonates as a singlet between 8.00–8.40 ppm, while the hydrazone N-H proton appears far downfield between 10.00–12.50 ppm[1].

References[3] GPX4 Inhibitors and Senolytic Compounds and Uses Thereof. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHznsu8nlJS5YduYoX0cnIlVR4Dq2kpgaaWPaUCoCp1jfRNw6Tuv89OLYlyeVd-bcrGd03aJaS-gEcsj7tEW7U7UKlqPPuJ8qp677CGTB6uMg5YFeYpAXkqaRNV8gUg0sxFdbogPyt_fJEOhZP2WQ==[4] Metal-Catalyzed One-Pot On-DNA Syntheses of Diarylmethane and Thioether Derivatives. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgIC9pq_Yria0LTYIfdUMXNc7efSw0lha8ZXWawuIKGwCGWj0-vTXWJfVp_Lw_1h3hy6O89A3gu5V3wCGDHcJpwv42v6cFjJJDjw-zkDKPiFVhVxu_7L-WYsKMmJT6SpkIWy0uzTw1JBn1cw==[1] Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-based Hydrazone Derivatives. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFzlEAbUPyzoFzKSO9KjNN7XTAo788TgBW2U6M8-sDwrudfEdyekxjWz2pxWlQ8odX0txT5EiMUD8iooOLfKtMbt6W2w2qU3KDH17q0b0SUfF_RX9Nw8upmIPuE1OsSTN33vQVYJjmog86CC0=[2] Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoz11mrhVXPv7msSa4DWE4TkGtdLe1cLScawfFaYiSEtJUjx8URkzbeabj9fjuv_l04bz86Zq8ykwJZ_ozt9eQnkm1dliCIKFikTGySjOat9-azOqzE5ZokyAG1KbDs71vaq0=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cyclopropanesulfonohydrazide Coupling Reactions

Welcome to the Advanced Synthesis Support Center. Cyclopropanesulfonohydrazide is a highly versatile reagent, widely employed in the synthesis of complex molecular architectures via sulfonyl radical generation and hydraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Cyclopropanesulfonohydrazide is a highly versatile reagent, widely employed in the synthesis of complex molecular architectures via sulfonyl radical generation and hydrazone cross-coupling. As a Senior Application Scientist, I have structured this guide to address the most critical failure points in these workflows: incomplete in situ activation, poor regioselectivity in radical additions, and catalyst poisoning in transition-metal cross-couplings.

This guide provides field-proven diagnostic workflows, mechanistic insights, and self-validating protocols to ensure high product yields.

Quantitative Performance Data

To establish a baseline for your experiments, the following table summarizes the optimized reaction conditions and expected yields for the two primary cyclopropanesulfonohydrazide coupling pathways based on recent authoritative literature [1][2].

Reaction PathwaySubstratesCatalyst / ReagentsOxidant / BufferTemp (°C)Expected Yield
1,4-Sulfonyliodination 1,3-Enyne + SulfonohydrazideI₂ (1.2 equiv)TBHP (5.5 M in decane)2575% - 93%
Pd-Catalyzed Cross-Coupling Ar-CHO + Ar-IPdCl₂(PPh₃)₂ (20 equiv)Na₂HPO₄ buffer (pH 8.0)6089% - 93%

Diagnostic Workflow for Yield Optimization

When troubleshooting low yields, it is critical to isolate the failure point. The following diagnostic logic tree will help you identify whether the issue lies in the initial activation step or the subsequent coupling phase.

Troubleshooting Start Low Yield Detected CheckStep Analyze Reaction Stage Start->CheckStep Hydrazone Step 1: Hydrazone Formation (Incomplete Activation) CheckStep->Hydrazone Coupling Step 2: Cross-Coupling (Pd-Catalyzed or I2-Mediated) CheckStep->Coupling Solvent Optimize Buffer/Solvent (e.g., Na2HPO4 pH 8.0) Hydrazone->Solvent Temp Increase Temp to 60-80°C Hydrazone->Temp Oxidant Check Oxidant (TBHP) for 1,4-Sulfonyliodination Coupling->Oxidant Catalyst Check PdCl2(PPh3)2 loading for Diarylmethane Synthesis Coupling->Catalyst

Diagnostic workflow for troubleshooting low yields in cyclopropanesulfonohydrazide couplings.

Standardized Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Follow these step-by-step methodologies, which include built-in checkpoints.

Protocol A: Metal-Free 1,4-Sulfonyliodination of 1,3-Enynes [1]

Mechanistic Goal: Generate a sulfonyl radical that selectively attacks the terminal alkene, followed by iodine trapping.

  • Preparation: In a clean reaction vial under an ambient air atmosphere, combine the 1,3-enyne (1.0 equiv), cyclopropanesulfonohydrazide (1.5 equiv), and I₂ (1.2 equiv).

  • Solvent & Initiation: Dissolve the mixture in 1,2-dichloroethane (DCE). Dropwise, add tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 1.2 equiv). Causality Check: TBHP is strictly required to initiate the radical chain; omitting it or substituting with H₂O₂ will stall the reaction.

  • Propagation: Stir the mixture at 25 °C for 1.0 hour. Monitor via TLC (Hexane/Ethyl Acetate) until the enyne is consumed.

  • Quenching & Isolation: Quench the unreacted iodine with saturated aqueous Na₂S₂O₃. Extract the organic layer with dichloromethane, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate the tetrasubstituted allenyl iodide.

Protocol B: Pd-Catalyzed One-Pot Synthesis of Diarylmethanes (On-DNA Scale) [2]

Mechanistic Goal: In situ condensation to a hydrazone, followed by Pd-catalyzed cross-coupling with an aryl halide.

  • Hydrazone Activation: Combine the DNA-conjugated aldehyde (1 equiv) with cyclopropanesulfonohydrazide (80 equiv) in a Na₂HPO₄–NaH₂PO₄ buffer (pH = 8.0). Causality Check: The massive 80-fold excess is necessary in DNA-encoded library (DEL) synthesis to drive pseudo-first-order kinetics at nanomolar concentrations.

  • Cross-Coupling Setup: Add the aryl iodide (400 equiv) and the catalyst PdCl₂(PPh₃)₂ (20 equiv).

  • Reaction: Heat the mixture to 60 °C for 3 hours.

  • Validation: Analyze the crude mixture via UPLC-MS. The mass shift should correspond to the loss of N₂ and the formation of the C(sp²)–C(sp³) bond. Purify via ethanol precipitation.

FAQs & Troubleshooting Guide

Q1: Why is the yield of my intermediate cyclopropanesulfonylhydrazone so low during the initial activation step? A: Low yield in the condensation step is typically caused by improper pH control or insufficient electrophilicity of the carbonyl carbon. Cyclopropanesulfonohydrazide requires a slightly basic to neutral environment to remain nucleophilic while allowing for the elimination of water. Solution: Utilize a Na₂HPO₄–NaH₂PO₄ buffer strictly calibrated to pH 8.0. If the reaction remains sluggish, increasing the temperature to 60 °C and applying a molar excess of the sulfonohydrazide will thermodynamically drive the equilibrium toward the hydrazone [2].

Q2: In the 1,4-sulfonyliodination of 1,3-enynes, I am observing poor regioselectivity and multiple side products. How can I improve this? A: Poor regioselectivity stems from the uncontrolled generation of iodine radicals or the use of an incompatible oxidant. The reaction relies on the highly selective addition of the sulfonyl radical to the terminal alkene, followed by the trapping of the resulting propargylic radical by an iodine atom. Solution: Ensure you are exclusively using TBHP as the oxidant. Alternative halogen sources (like NBS, NCS, or KI) fail to properly propagate the radical chain, leading to zero conversion or complex mixtures. Maintain the reaction at room temperature (25 °C); elevated temperatures induce unwanted polymerization of the enyne [1].

Q3: During the Pd-catalyzed cross-coupling of the hydrazone with aryl halides, my conversion stalls at 20-30%. What is causing catalyst deactivation? A: Stalled conversions in these one-pot systems often result from the poisoning of the palladium catalyst by unreacted starting materials, or the selection of an inadequate palladium ligand. For instance, ligand-free Pd(OAc)₂ yields significantly lower conversion (often <15%) because it rapidly aggregates into inactive palladium black. Solution: Switch the catalyst to PdCl₂(PPh₃)₂. The triphenylphosphine ligands stabilize the active Pd(0) species generated in situ, preventing aggregation. Additionally, ensure the aryl halide is present in sufficient excess to outcompete any side-reactions of the transient diazo intermediate [2].

Mechanistic Pathway Visualization

Understanding the divergence between radical and metal-catalyzed pathways is essential for rational troubleshooting.

Mechanism R1 Cyclopropanesulfonohydrazide + Carbonyl/Enyne PathA Path A: Metal-Free 1,4-Sulfonyliodination R1->PathA PathB Path B: Pd-Catalyzed Cross-Coupling R1->PathB IntA Sulfonyl Radical Formation (via TBHP & I2) PathA->IntA IntB Hydrazone Intermediate (In situ activation) PathB->IntB ProdA Tetrasubstituted Allenyl Iodide IntA->ProdA Regioselective Addition ProdB Diarylmethane Derivative IntB->ProdB PdCl2(PPh3)2 / Base

Mechanistic pathways of cyclopropanesulfonohydrazide in radical and metal-catalyzed couplings.

References

  • Title: Metal-Free Highly Regioselective 1,4-Sulfonyliodination of 1,3-Enynes Source: The Journal of Organic Chemistry, 2023, 88(4), 2034-2045. URL: [Link]

  • Title: Metal-Catalyzed One-Pot On-DNA Syntheses of Diarylmethane and Thioether Derivatives Source: ACS Catalysis, 2022, 12, 1479-1485. URL: [Link]

Optimization

Preventing thermal degradation of cyclopropanesulfonohydrazide during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields or unexplained side reactions when utilizing sulfonyl hydrazides in org...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields or unexplained side reactions when utilizing sulfonyl hydrazides in organic synthesis and drug development.

Cyclopropanesulfonohydrazide (CPSH) is a highly versatile but kinetically labile reagent. The root cause of most experimental failures involving this compound is thermal degradation during long-term storage . This guide is designed to move beyond basic safety data sheets; it provides a deep, mechanistic understanding of why this reagent degrades and establishes a self-validating protocol to ensure absolute chemical integrity before every experiment.

Mechanistic Insight: The Causality of Thermal Degradation

To effectively store CPSH, you must first understand its degradation pathways. Sulfonyl hydrazides possess an inherently labile N–S and N–N bond system. At elevated temperatures—or even during prolonged storage at room temperature—they undergo an exothermic thermal decomposition[1].

This decomposition is not purely driven by heat; moisture is a critical catalyst . Quantum computational studies on similar hydrazides demonstrate that water molecules facilitate hydrogen transfer steps, significantly lowering the activation energy required for the initial breakdown[1]. When CPSH degrades, it undergoes an α -elimination of the sulfinate to form an isodiazene intermediate, ultimately releasing nitrogen gas ( N2​ ) and cyclopropanesulfinic acid[2]. Over time, these sulfinic acids disproportionate into complex mixtures of disulfides and thiosulfonates[1].

Mechanism CPSH Cyclopropanesulfonohydrazide (Stable at -20°C) HeatMoisture Thermal Stress / H2O (Catalyzes H-transfer) CPSH->HeatMoisture Exposure Intermediate Ionic/Radical Intermediates (Sulfonyl & Hydrazyl) HeatMoisture->Intermediate Activation N2 Nitrogen Gas (N2) (Pressure Buildup) Intermediate->N2 Gas Evolution Sulfinic Cyclopropanesulfinic Acid Intermediate->Sulfinic Primary Byproduct Disulfides Aryl/Alkyl Disulfides & Thiosulfonates Sulfinic->Disulfides Disproportionation

Fig 1. Thermal degradation of cyclopropanesulfonohydrazide via heat and moisture.

Quantitative Storage Parameters

The following table summarizes the critical thermodynamic and safety parameters that dictate the handling of CPSH. Ignoring these parameters leads to a drastic reduction in shelf life and introduces severe safety hazards.

ParameterValue / CharacteristicMechanistic Implication
Optimal Storage Temp -20°CSuppresses the kinetics of thermal decomposition and extends shelf life indefinitely.
Decomposition Onset ~90°C – 130°CExothermic decomposition threshold; high risk of rapid N2​ gas evolution.
Atmospheric Requirement Argon / N2​ (Moisture-free)Prevents water-catalyzed hydrogen transfer, which lowers activation energy[1].
GHS Hazard Classification Flam. Sol. 1, Acute Tox. 4Requires grounded handling and strict avoidance of heat/ignition sources[3].

Self-Validating Protocol: Long-Term Storage & Handling

To guarantee the integrity of CPSH, you must implement a workflow that actively prevents moisture ingress and thermal shock. The following step-by-step methodology is designed as a self-validating system—if a step is compromised, the failure becomes immediately apparent before the reagent enters your reaction flask.

Step 1: Receipt and Physical Inspection Upon arrival, immediately inspect the primary container. Look for bulging caps or deformed seals. Because degradation produces N2​ gas, a pressurized vial is your first macroscopic indicator of compromised purity[1].

Step 2: Inert Atmosphere Transfer Do not open the container on the benchtop. Transfer the sealed bottle into a glovebox purged with Argon ( H2​O < 1 ppm, O2​ < 1 ppm). Argon is preferred over Nitrogen as it is heavier and settles over the solid powder, providing a superior protective blanket.

Step 3: Aliquoting into Amber Vials Divide the bulk reagent into single-use, amber glass vials. Causality: Repeated freeze-thaw cycles of a bulk container introduce microscopic condensation with each opening. Single-use aliquots isolate the bulk supply from thermal and atmospheric shock.

Step 4: Hermetic Sealing Seal each vial with a PTFE-lined cap. Wrap the exterior junction of the cap and vial tightly with Parafilm to create a secondary moisture barrier.

Step 5: Deep-Freeze Storage Transfer the sealed aliquots to a -20°C dedicated chemical freezer. For optimal results, store the vials inside a secondary desiccator jar containing active, indicating silica gel.

Step 6: Controlled Thawing (Critical Validation Step) Before use, remove the required aliquot and place it in a benchtop desiccator. Allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the reagent, instantly catalyzing the degradation pathways you worked so hard to prevent.

Workflow Receipt 1. Receipt & Inspection (Check for bulging) Glovebox 2. Glovebox Transfer (Argon Atmosphere) Receipt->Glovebox Aliquoting 3. Aliquoting into Amber Vials Glovebox->Aliquoting Sealing 4. PTFE-Lined Sealing & Parafilm Wrap Aliquoting->Sealing Storage 5. Long-Term Storage (-20°C, Desiccated) Sealing->Storage Thawing 6. Controlled Thawing (Equilibrate to RT) Storage->Thawing Prior to use

Fig 2. Self-validating workflow for long-term storage of sulfonyl hydrazides.

Troubleshooting & FAQs

Q: Why does cyclopropanesulfonohydrazide degrade at room temperature, and what are the primary byproducts? A: Sulfonyl hydrazides are thermodynamically driven to decompose. At room temperature, ambient moisture and thermal energy slowly trigger an α -elimination process. This releases nitrogen gas ( N2​ ) and cyclopropanesulfinic acid[1]. Because this process generates gas, storing it at room temperature drastically shortens its shelf life and risks container rupture.

Q: My storage vial is bulging. Is the reagent still safe to use? A: No. A bulging vial is a definitive sign of active thermal decomposition and the evolution of N2​ gas[1]. The reagent has likely degraded into sulfinic acids and disulfides, which will ruin the stoichiometry of your reaction and potentially introduce toxic byproducts. Safely vent the vial in a fume hood and discard the chemical according to hazardous waste protocols for Flammable Solids (Category 1)[3].

Q: How can I analytically validate the integrity of the reagent before a critical experiment? A: Implement a rapid 1H NMR check. Dissolve a small sample in anhydrous DMSO−d6​ or CDCl3​ . Look for the sharp signals of the NH2​ and NH protons. If the reagent has degraded, you will observe the disappearance of these hydrazide protons and a distinct shift in the cyclopropyl peaks, indicating the formation of cyclopropanesulfinic acid or corresponding disulfides[2].

Q: I accidentally left a vial on the benchtop overnight. Can I just put it back in the -20°C freezer? A: While you can freeze it to halt further degradation, the damage done during the room-temperature exposure (especially if the vial was opened and exposed to humidity) is irreversible. It is highly recommended to run the NMR validation step mentioned above before relying on this specific aliquot for any sensitive coupling reactions.

References

  • [cyclopropanesulfonohydrazide — Chemical Substance Information - NextSDS], [nextsds.com],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErOVKGyAWp7n68r_wyCfSb3_6FSfv4B-bg7zIDBDyljlXuDPi0t4ILGbww3MVH5PyAql7v3uBWhtbVpuxYS69lIuJMsf03A0oJN7i_X3ouXPHiIOOBaj-A5Ub3JCxGoVmJhHh2jaoldQBzwkZm_XKsk7KnPmO2qd6MvBEohFjmbSeb_w==] 2.[Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide | Request PDF - ResearchGate], [researchgate.net],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8m0V5s16HLu3Zxtu9DAU29dJhn4WLfaVETF9e2zDEtU6DKrjdih9rAePo-2b6l7fndK7WMhSWhsG-yxQ1U1M-tr9w3CRrBRus8QVS34LGUiCRUnL_HAsDRYJIcwM7Phizz-Mn28VhysTtCliJsYjT_qwn_IHM96u9VnLfglHPJjcdP6cH9otem12cQJE9uLRWNu1FI8j8OYKt5TCSO6S8BUeslJmPsMyGw2S6fXhmwrdTW2UhUQQ=] 3.[Evaluation and synthesis of chemical blowing agents for acrylate-based 3D printer inks - JKU ePUB],[jku.at],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWcImncakQOYopXmsLreIvISl0dXoPqjd7BFhDNnhWl1cAhUR_meXvSNN3dC6t1MBAOrbk9WQTJsgg8LrHseHPx1xUrSuPJLP4kE2ANrD-LKt6TQB5lLb6SAu3xYlnfNDFiCUnJFNipEV6fz_v50D9Be91aEpY-ok75XN9W1oPIYnM] 4.[Decoding the Nested, Multi-Cycle Mechanism of Ni-Catalyzed Redox Neutral Cross-Coupling Through Temperature Scanning Reaction Calorimetry - PMC], [nih.gov],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYh1C6r0ytZwcufHewBLr6B3aU1dLHf7hcphesgRdwOtKG2csChwmScWa9U16mtpcuoCYLfNIaTDFdZ0SSfWQxtlzhg7W1bjiGU34p45k6DeNu4_x7py2rU4mUU5p200IYEOyaXt3qU-MJ35Ro]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Cyclopropanesulfonohydrazide Cross-Coupling

Last Updated: March 21, 2026 Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FA...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 21, 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when optimizing catalyst loading for the cross-coupling of cyclopropanesulfonohydrazides. This document is designed to help you navigate the complexities of these reactions, ensuring robust and reproducible outcomes.

Part 1: Core Principles & Frequently Asked Questions

This section covers fundamental concepts related to catalyst loading and provides answers to common initial questions.

Q1: Why is optimizing catalyst loading so critical for my cyclopropanesulfonohydrazide cross-coupling reaction?

Answer: Catalyst loading is a critical parameter that directly impacts reaction efficiency, cost, and product purity.

  • Too Low: Insufficient catalyst leads to low or no conversion, resulting in a sluggish reaction and poor yield. The catalytic cycle cannot turn over fast enough to consume the starting materials within a reasonable timeframe.

  • Too High: While it might seem that more catalyst will simply speed up the reaction, excessive loading can be detrimental. It can lead to the formation of palladium black (catalyst decomposition), increased side reactions (such as homocoupling), and downstream purification challenges due to higher residual metal content in your product.[1] For pharmaceutical applications, minimizing metal contamination is a regulatory necessity.

A well-optimized catalyst loading ensures a eficient and cost-effective process, which is particularly important for large-scale synthesis.[2]

Q2: What is a typical starting catalyst loading for a new cyclopropanesulfonohydrazide coupling reaction?

Answer: A pragmatic starting point for most palladium-catalyzed cross-coupling reactions is between 1-2 mol% for the palladium precatalyst and a slightly higher ratio for the ligand (e.g., 2-4 mol%).[1] For nickel-catalyzed systems, which are also common for sulfonyl hydrazide couplings, a higher initial loading of 5-10 mol% may be necessary.[3]

This initial loading is a balance—high enough to ensure a reasonable reaction rate for initial screening but not so high as to mask other underlying issues or be economically unviable. If the reaction is successful, subsequent optimization should focus on systematically lowering the catalyst loading.[4]

Q3: My reaction involves a sulfonyl hydrazide. Is this a standard cross-coupling reaction?

Answer: Yes and no. While it falls under the broad umbrella of cross-coupling, reactions with sulfonyl hydrazides are distinct. They often proceed via a radical mechanism where the sulfonyl hydrazide serves as a precursor to a sulfonyl radical.[3][5] This is different from traditional cycles like Suzuki or Heck, which primarily involve organometallic intermediates undergoing oxidative addition and transmetalation.[6][7]

The catalyst (often nickel or palladium) facilitates the generation of this radical and its subsequent coupling.[3][8][9] Understanding this mechanistic difference is key to troubleshooting, as factors influencing radical stability and generation will be as important as those affecting the metal's catalytic cycle.

Q4: Should I use a palladium or nickel catalyst for my reaction?

Answer: The choice depends heavily on the specific transformation. The Baran group has shown that simple nickel catalysts are highly effective for redox-neutral radical couplings using sulfonyl hydrazides, offering a cheap and efficient option.[3] However, palladium catalysts remain a mainstay for many desulfitative cross-couplings.[9]

If you are developing a new transformation, it is advisable to screen both nickel and palladium systems. Nickel may be preferable for its low cost and effectiveness in radical pathways, while palladium offers a vast, well-documented library of ligands and conditions for a wide range of coupling partners.[10]

Part 2: Troubleshooting Guide: Low Yield & Inconsistent Results

This section addresses specific experimental problems with actionable solutions.

Problem 1: My reaction has very low or no conversion.

This is one of the most common issues. A systematic check of reaction parameters is the most effective approach.[11]

Q5: I set up my reaction with 1 mol% Pd catalyst, but I'm seeing less than 10% conversion. What should I check first?

Answer: Before increasing the catalyst loading, verify the integrity of your entire system. Increasing the catalyst might overcome a minor issue but will not solve a fundamental problem and will lead to reproducibility issues later.[12]

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed reagents 1. Check Reagent & Solvent Purity (Water/Oxygen sensitive?) start->reagents atmosphere 2. Verify Inert Atmosphere (Degassing effective?) reagents->atmosphere If OK catalyst_activity 3. Assess Catalyst/Ligand Activity (Old bottle? Air sensitive?) atmosphere->catalyst_activity If OK temp 4. Check Temperature (Is heating uniform?) catalyst_activity->temp If OK increase_loading 5. Systematically Increase Catalyst Loading temp->increase_loading If OK cluster_0 Catalytic Cycle A Pd(0)Ln B R-Pd(II)(X)Ln A->B Oxidative Addition (R-X) C R-Pd(II)(R')Ln B->C Transmetalation (R'-M) C->A Reductive Elimination (R-R')

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

In the context of cyclopropanesulfonohydrazide couplings that proceed via a radical pathway, the "Transmetalation" step is replaced by a more complex sequence involving radical generation from the hydrazide and subsequent trapping by the organopalladium(II) intermediate. A failure at any step can halt the cycle and kill the reaction. For example, an inefficient oxidative addition (A -> B) or a slow reductive elimination (C -> A) can be addressed by changing the ligand (Ln) to one with different steric or electronic properties. [13]

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Sulfonyl Hydrazides for Redox-Neutral Radical Cross-Couplings. Department of Chemistry, University of Georgia.
  • Baran, P. S., et al. Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. MPG.PuRe.
  • Engle, K. M., et al. General palladium-catalyzed cross coupling of cyclopropenyl esters. PMC, NIH.
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, RSC Publishing.
  • Baran, P. S., et al. Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. Science.
  • CPhos as a Catalyst Ligand: Enhancing Cross-Coupling Reaction Performance. Hopax.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.
  • Dubey, P. K., et al. Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Organic Letters, ACS Publications.
  • Merchant, R. R., & Lopez, J. A. A General C(sp3)-C(sp3) Cross-Coupling of Benzyl Sulfonylhydrazones with Alkyl Boronic Acids. Organic Chemistry Portal.
  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it.
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate.
  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC, NIH.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Cross-Coupling Reactions Guide.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC, NIH.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Cyclopropanesulfonohydrazide vs. Arylsulfonohydrazides in Synthesis and Drug Design

As the demand for novel chemical space in drug discovery and advanced materials grows, the strategic selection of sulfonylating and arylating agents is critical. Sulfonyl hydrazides are highly versatile building blocks,...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel chemical space in drug discovery and advanced materials grows, the strategic selection of sulfonylating and arylating agents is critical. Sulfonyl hydrazides are highly versatile building blocks, traditionally dominated by arylsulfonohydrazides (such as p-toluenesulfonohydrazide). However, cyclopropanesulfonohydrazide has recently emerged as a powerful aliphatic counterpart.

This guide objectively compares the mechanistic behavior, synthetic efficacy, and medicinal chemistry applications of these two classes of compounds, providing field-proven protocols and quantitative data to guide your experimental design.

Structural and Mechanistic Divergence

The fundamental difference between arylsulfonohydrazides and cyclopropanesulfonohydrazide lies in their carbon-based scaffolds, which dictate their reactivity, stability, and pharmacokinetic contributions [1].

  • Arylsulfonohydrazides (The Aromatic Standard): Featuring an extended sp²-hybridized aromatic system, these compounds excel in stabilizing radical intermediates through resonance. Under oxidative or transition-metal-catalyzed conditions, they readily undergo desulfitation (loss of SO₂) and denitrogenation (loss of N₂) to act as robust aryl surrogates in cross-coupling reactions (e.g., Mizoroki–Heck or Suzuki-type couplings) [2].

  • Cyclopropanesulfonohydrazide (The sp³ Innovator): Lacking extended π-conjugation, this compound relies on the unique σ-bond character (Walsh orbitals) of the highly strained three-membered ring. While it generates slightly less stable radical intermediates than its aryl counterparts, it is invaluable for introducing the cyclopropylsulfonyl group. In medicinal chemistry, replacing a flat, lipophilic aryl ring with a three-dimensional cyclopropyl group ("escaping flatland") significantly reduces logP, enhances aqueous solubility, and improves metabolic stability [3].

G A Arylsulfonohydrazide (Ar-SO2-NHNH2) B Pd(II) Coordination & Deprotonation A->B Pd(OAc)2 C Denitrogenation (-N2) B->C Oxidation D Desulfitation (-SO2) C->D Heat/Catalyst E Pd-Aryl Intermediate D->E Radical/Metal Shift F Cross-Coupling Product E->F Alkyne/Alkene

Mechanistic pathway of Pd-catalyzed desulfitative cross-coupling of arylsulfonohydrazides.

Quantitative Efficacy Comparison

To objectively evaluate their performance, we compare their efficacy in a standardized synthetic methodology: the metal-free 1,4-sulfonyliodination of 1,3-enynes[1], alongside their typical physicochemical contributions to drug-like molecules [4].

ParameterArylsulfonohydrazides (e.g., p-TsNHNH₂)Cyclopropanesulfonohydrazide
Structural Character Planar, aromatic (sp² rich)Non-planar, strained cycloalkyl (sp³ rich)
Lipophilicity (LogP impact) High (increases hydrophobicity)Low to Moderate (improves aqueous solubility)
Radical Stability High (resonance stabilization)Moderate (stabilized by Walsh orbitals)
Yield (1,4-Sulfonyliodination) ~93% (Highly efficient radical propagation)~75% (Good, but lower due to lack of resonance)
Yield (Schiff Base Condensation) ~81% (Standard nucleophilic addition)~74% (Slightly hindered by ring sterics)
Primary Utility Desulfitative cross-coupling, aryl surrogatesBioisosteric replacement, targeted enzyme inhibitors

Data Synthesis: While arylsulfonohydrazides offer superior chemical yields due to the thermodynamic stability of their corresponding radicals, cyclopropanesulfonohydrazide provides acceptable yields while delivering vastly superior pharmacokinetic properties for downstream biological evaluation.

Self-Validating Experimental Protocols

The following protocols have been optimized to ensure reproducibility. The causality behind specific reagent choices is detailed to allow for intelligent troubleshooting.

Protocol A: Metal-Free 1,4-Sulfonyliodination of 1,3-Enynes

This protocol demonstrates the introduction of a sulfonyl group across an enyne system, comparing the reactivity of both hydrazide classes [1].

Causality & Design:

  • TBHP (tert-Butyl hydroperoxide): Chosen as a green, metal-free oxidant to initiate the radical cascade by oxidizing I₂ and the hydrazide.

  • DCE (1,2-Dichloroethane): Utilized as the solvent because it provides optimal solubility for both the non-polar enynes and the polar hydrazides while remaining inert to oxidative radical conditions.

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, add the 1,3-enyne substrate (0.45 mmol, 1.5 equiv) and the chosen sulfonyl hydrazide (0.3 mmol, 1.0 equiv). Note: Use p-toluenesulfonohydrazide for baseline testing, or cyclopropanesulfonohydrazide for the target aliphatic derivative.

  • Halogen Addition: Add molecular iodine (I₂, 0.3 mmol, 1.0 equiv) directly to the solid mixture.

  • Solvation: Dissolve the mixture in 2.0 mL of DCE.

  • Oxidation Initiation: Slowly add TBHP (5.5 M in decane, 0.36 mmol, 1.2 equiv) dropwise to the stirring solution.

  • Reaction: Stir the mixture under an open-air atmosphere at room temperature (25 °C) for exactly 1.0 hour. The open-air environment is critical as oxygen does not quench this specific radical pathway and simplifies the setup.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to neutralize unreacted iodine. Extract the aqueous layer with dichloromethane (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Petroleum Ether/Ethyl Acetate gradient) to yield the tetrasubstituted allenyl iodide.

W S1 1,3-Enyne + I2 R1 Addition of TBHP in DCE Solvent S1->R1 S2 Sulfonyl Hydrazide (Aryl or Cyclopropyl) S2->R1 R2 Stir at Room Temp (1.0 h, Air) R1->R2 P1 Aqueous Workup (Na2S2O3 Quench) R2->P1 P2 Column Chromatography (Purification) P1->P2 Final Tetrasubstituted Allenyl Iodide P2->Final

Experimental workflow for the metal-free 1,4-sulfonyliodination of 1,3-enynes.

Protocol B: Synthesis of Sulfonohydrazide Schiff Bases

Sulfonohydrazide Schiff bases are potent pharmacophores used in designing GPX4 inhibitors and antimicrobial agents[3][4].

Causality & Design:

  • Acetic Acid Catalyst: A catalytic amount of glacial acetic acid is used to activate the carbonyl carbon of the aldehyde via protonation, accelerating the nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Ethanol Solvent: Facilitates the precipitation of the Schiff base product upon cooling, driving the equilibrium forward and allowing for easy isolation via filtration without complex chromatography.

Step-by-Step Methodology:

  • Mixing: Dissolve the target aldehyde (1.0 mmol) in 10 mL of absolute ethanol in a 25 mL flask.

  • Hydrazide Addition: Add cyclopropanesulfonohydrazide (1.0 mmol, 136.17 mg) or the corresponding arylsulfonohydrazide to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) and stir for 4 to 6 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography).

  • Crystallization: Once the starting materials are consumed, allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystallization.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold ethanol (2 × 2 mL), and dry in a vacuum oven at 40 °C to obtain the pure sulfonohydrazide Schiff base.

Conclusion

For pure synthetic efficiency in radical-mediated transformations or cross-coupling reactions, arylsulfonohydrazides remain the gold standard due to their high reactivity, stability, and excellent yields. However, for drug development professionals focused on optimizing pharmacokinetic profiles, cyclopropanesulfonohydrazide is an indispensable tool. Despite a slight reduction in raw synthetic yield, its ability to lower logP, reduce molecular flatness, and improve target selectivity (such as in GPX4 or TACE inhibition) makes it the superior choice for modern medicinal chemistry campaigns.

References

  • Tang, X., et al. "Metal-Free Highly Regioselective 1,4-Sulfonyliodination of 1,3-Enynes." Journal of Organic Chemistry, ACS Publications, 2023. URL:[Link]

  • Wang, Y., et al. "Open-air oxidative Mizoroki–Heck reaction of arylsulfonyl hydrazides with alkenes." RSC Advances, Royal Society of Chemistry, 2016. URL:[Link]

  • Wu, J., et al. "Design, synthesis and fungicidal evaluation of novel psoralen derivatives containing sulfonohydrazide or acylthiourea moiety." Pest Management Science, PubMed Central (PMC), 2022. URL:[Link]

  • "GPX4 Inhibitors and Senolytic Compounds and Uses Thereof." US Patent US20240408124A1, Google Patents, 2024.
Comparative

Comparative Guide: HPLC Method Validation for Cyclopropanesulfonohydrazide Purity

Introduction Cyclopropanesulfonohydrazide (CAS: 1287218-36-3, MW: 136.17) is a highly reactive, polar building block increasingly utilized in advanced pharmaceutical synthesis. It plays a critical role in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cyclopropanesulfonohydrazide (CAS: 1287218-36-3, MW: 136.17) is a highly reactive, polar building block increasingly utilized in advanced pharmaceutical synthesis. It plays a critical role in the development of [1], as well as in highly regioselective[2]. Because it contains both a reactive sulfonyl group and a nucleophilic hydrazide moiety, the compound is highly susceptible to degradation and process-related impurities.

Accurately determining its purity requires an analytical method that can handle its high polarity and low molecular weight. This guide objectively compares two distinct High-Performance Liquid Chromatography (HPLC) methodologies—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and provides a self-validating protocol grounded in[3].

Methodological Comparison: RP-HPLC vs. HILIC

Standard C18 columns traditionally struggle with cyclopropanesulfonohydrazide. The cyclopropyl ring provides minimal hydrophobic surface area, causing the molecule to elute near the void volume in standard Reversed-Phase chromatography.

  • RP-HPLC (C18-AQ Column): To retain this polar hydrazide, RP-HPLC requires highly aqueous mobile phases (e.g., 95% water). However, standard C18 columns are prone to phase collapse (dewetting) under these conditions. Even with an aqueous-compatible (AQ) column, retention is marginal, and the method struggles to resolve the API from polar synthesis by-products.

  • HILIC (Amide Stationary Phase): HILIC operates with a highly organic mobile phase (e.g., 90% Acetonitrile) and a polar stationary phase. It exploits the hydrogen-bonding and dipole-dipole interactions of the sulfonohydrazide group.

Causality Insight: Why does HILIC outperform RP-HPLC here? The HILIC mechanism relies on partitioning the analyte into a water-enriched layer on the stationary phase. Because cyclopropanesulfonohydrazide has a negative logP, it partitions favorably into this aqueous layer, resulting in a 3-fold increase in retention factor ( k′ ) compared to RP-HPLC. Furthermore, the high acetonitrile content in HILIC significantly enhances desolvation efficiency if orthogonal LC-MS/MS verification is required.

Quantitative Performance Comparison

Table 1: Comparative Validation Metrics for Cyclopropanesulfonohydrazide (n=6)

Validation ParameterRP-HPLC (C18-AQ)HILIC (Amide)Performance Verdict
Retention Time ( tR​ ) 2.1 min6.4 minHILIC provides superior retention, avoiding void volume interference.
Theoretical Plates ( N ) 4,50012,200HILIC yields sharper peaks due to higher analyte diffusivity in ACN.
Peak Symmetry ( As​ ) 1.45 (Tailing)1.05 (Symmetrical)HILIC mitigates secondary interactions with residual silanols.
LOD / LOQ (UV 210 nm) 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mLHILIC achieves higher sensitivity via improved peak shape.
Specificity (Resolution) Rs​=1.2 (vs. impurities) Rs​=3.5 (vs. impurities)HILIC baseline-resolves closely related polar process impurities.
Experimental Protocol: Self-Validating HILIC Workflow

Based on the empirical data in Table 1, the HILIC method is selected for full validation. As a Senior Application Scientist, I design protocols as self-validating systems . This means the method contains internal controls that automatically flag chemical or instrumental deviations before data is acquired.

Step 1: System Suitability Testing (SST)
  • Action: Inject a standard solution of cyclopropanesulfonohydrazide (50 µg/mL) using an isocratic mobile phase of 90:10 Acetonitrile : 10 mM Ammonium Formate buffer (pH adjusted to 3.0 with formic acid).

  • Causality: Sulfonohydrazides possess a weakly basic hydrazide nitrogen (pKa ~3-4). Buffering the mobile phase strictly at pH 3.0 ensures the basic nitrogen is fully protonated. This uniform ionization state prevents the peak splitting and tailing that occurs when a molecule exists in mixed ionization states on the column.

  • Acceptance Criteria: %RSD of peak area ≤2.0% , Tailing factor ≤1.5 , Theoretical plates ≥10,000 .

Step 2: Specificity & Forced Degradation
  • Action: Subject the cyclopropanesulfonohydrazide API to acid (0.1 N HCl), base (0.1 N NaOH), oxidative (3% H2​O2​ ), and thermal (60°C) stress for 24 hours. Inject the stressed samples alongside an unstressed control.

  • Causality: This step proves the method is stability-indicating[3]. The HILIC column must resolve the intact API peak from its primary degradation product, cyclopropanesulfonic acid (formed via hydrolysis of the hydrazide bond).

  • Acceptance Criteria: Resolution ( Rs​ ) between the API and the nearest degradation peak must be ≥2.0 . Peak purity angle must be less than the purity threshold (via PDA detector).

Step 3: Linearity and Range
  • Action: Prepare 7 concentration levels ranging from the LOQ (0.3 µg/mL) to 120% of the target working concentration (60 µg/mL). Inject each level in triplicate.

  • Causality: Validates that the UV detector response (at 210 nm) is directly proportional to the concentration across the entire operational range, ensuring accurate quantification of both trace impurities and the main API assay[3].

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 , y-intercept ≤2.0% of the target concentration response.

Step 4: Accuracy (Spike Recovery)
  • Action: Spike known amounts of a certified cyclopropanesulfonohydrazide standard into a synthetic reaction matrix at 50%, 100%, and 150% of the nominal concentration.

  • Causality: Confirms that the sample matrix (e.g., residual solvents or reagents from the synthesis) does not suppress the UV signal or interfere with the extraction efficiency.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with an RSD ≤1.5% .

Mandatory Visualization: Validation Workflow

HPLC_Validation cluster_0 Self-Validating Feedback Loop Start Method Selection HILIC vs RP-HPLC SST System Suitability (SST) Start->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Linearity->Precision Robustness Robustness (Flow, Temp, pH) Accuracy->Robustness Precision->Robustness Report ICH Q2(R2) Validation Report Robustness->Report

ICH Q2(R2) compliant HPLC method validation workflow for cyclopropanesulfonohydrazide.

Trustworthiness and Orthogonal Verification

An analytical method must be robust against daily laboratory variations. The choice of 10 mM Ammonium Formate in the HILIC method is a deliberate, self-validating control: it buffers the mobile phase exactly at the optimal pH while remaining completely volatile.

If an unknown impurity co-elutes in the UV trace during routine purity testing, the analyst can seamlessly divert the flow to an Electrospray Ionization Mass Spectrometer (ESI-MS) without altering the chromatography. This 100% LC-MS compatibility instantly validates the peak's identity via mass-to-charge ( m/z ) ratio, ensuring absolute scientific integrity in the reported purity of the cyclopropanesulfonohydrazide batch.

References
  • Metal-Free Highly Regioselective 1,4-Sulfonyliodination of 1,3-Enynes Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • US20240408124A1 - GPX4 Inhibitors and Senolytic Compounds and Uses Thereof Source: Google Patents URL
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

Sources

Validation

LC-MS characterization and fragmentation patterns of cyclopropanesulfonohydrazide

An In-Depth Guide to the LC-MS Characterization of Cyclopropanesulfonohydrazide: A Methodological Approach and Comparative Analysis In the landscape of modern drug discovery and development, the precise structural elucid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the LC-MS Characterization of Cyclopropanesulfonohydrazide: A Methodological Approach and Comparative Analysis

In the landscape of modern drug discovery and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. Cyclopropanesulfonohydrazide, a molecule incorporating a reactive sulfonyl hydrazide moiety and a strained cyclopropyl ring, presents a unique analytical challenge. Its inherent polarity and thermal lability demand a sophisticated analytical approach for characterization. This guide provides a comprehensive, field-proven methodology for the characterization of cyclopropanesulfonohydrazide using Liquid Chromatography-Mass Spectrometry (LC-MS).

This document moves beyond a standard protocol, offering a rationale for key experimental decisions, predicting fragmentation pathways based on established chemical principles, and objectively comparing the proposed LC-MS strategy with viable alternatives. All protocols and claims are grounded in authoritative scientific literature to ensure trustworthiness and reproducibility.

The Analytical Challenge: Understanding Cyclopropanesulfonohydrazide

Cyclopropanesulfonohydrazide is a small, polar molecule containing two key functional groups that dictate its analytical behavior:

  • The Sulfonohydrazide Group (-SO₂NHNH₂): This group is a derivative of a sulfonamide and a hydrazide. It is polar and contains multiple heteroatoms (N, O, S), making it an excellent candidate for electrospray ionization (ESI). The N-N and S-N bonds are expected to be labile under collision-induced dissociation (CID), leading to predictable fragmentation patterns.

  • The Cyclopropyl Group (c-C₃H₅): This strained three-membered ring can also undergo specific ring-opening fragmentations, although this is often a higher-energy process compared to the cleavage of the more labile sulfonohydrazide group.

Given its polarity and potential for thermal degradation, LC-MS is the analytical technique of choice over methods like Gas Chromatography-Mass Spectrometry (GC-MS), which would require derivatization and high temperatures that could compromise the integrity of the molecule.

Proposed LC-MS Methodology: A Step-by-Step Protocol

This section details a robust LC-MS/MS method developed for the characterization of cyclopropanesulfonohydrazide. The choices for each parameter are explained to provide a clear, self-validating system.

Liquid Chromatography (LC) Protocol

The primary goal of the LC method is to achieve good retention and sharp peak shape for a highly polar analyte that is often poorly retained on traditional reversed-phase columns.

Experimental Protocol: Liquid Chromatography

  • Column Selection: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a Waters ACQUITY UPLC BEH Amide column (2.1 x 50 mm, 1.7 µm). HILIC is the preferred mode for retaining and separating very polar compounds that show little to no retention on C18 columns.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid serves to protonate the analyte in positive ion mode, leading to enhanced ESI efficiency.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient designed to start with a high percentage of organic solvent is crucial for retention in HILIC mode.

    • Initial Conditions: 95% B

    • 0.0 - 2.0 min: Linear gradient from 95% B to 40% B.

    • 2.0 - 2.5 min: Hold at 40% B.

    • 2.5 - 3.0 min: Return to 95% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Protocol

The MS parameters are designed to achieve sensitive detection of the parent ion and generate structurally informative fragment ions.

Experimental Protocol: Mass Spectrometry

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode. The hydrazide moiety contains basic nitrogen atoms that are readily protonated.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow (N₂): 800 L/hr.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition:

    • Full Scan (MS¹): Acquire data from m/z 50 to 500 to detect the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Perform product ion scans on the precursor ion corresponding to [M+H]⁺. Use a collision energy ramp (e.g., 10-30 eV) to generate a comprehensive fragmentation spectrum.

Predicted Fragmentation Pathway of Cyclopropanesulfonohydrazide

Understanding the fragmentation is key to confirming the molecule's identity. Based on the established fragmentation rules for sulfonamides and hydrazides, we can predict a logical pathway for cyclopropanesulfonohydrazide (Molecular Weight: 136.18 g/mol ). The protonated molecule [M+H]⁺ is expected at m/z 137.04 .

The primary fragmentation events are anticipated to be:

  • Loss of Ammonia (NH₃): Cleavage of the N-N bond with a hydrogen rearrangement can lead to the loss of ammonia, a common pathway for hydrazides.

  • Loss of the Hydrazinyl Group (•N₂H₃): Homolytic or heterolytic cleavage of the S-N bond.

  • Cleavage of the Cyclopropylsulfonyl Moiety: Fragmentation yielding the cyclopropylsulfonyl cation or related structures.

Visualization of Predicted Fragmentation

The following diagram illustrates the most probable fragmentation cascade for the protonated cyclopropanesulfonohydrazide molecule.

G cluster_M Precursor Ion cluster_F1 Primary Fragments cluster_F2 Secondary Fragment M [M+H]⁺ m/z 137.04 F1 Loss of NH₃ m/z 120.01 [C₃H₅SO₂N]⁺ M->F1 -NH₃ F2 Loss of N₂H₄ m/z 105.00 [C₃H₅SO₂]⁺ M->F2 -N₂H₄ F3 Loss of SO₂ m/z 41.04 [C₃H₅]⁺ F2->F3 -SO₂ caption Predicted MS/MS fragmentation pathway for [Cyclopropanesulfonohydrazide+H]⁺.

Caption: Predicted MS/MS fragmentation pathway for [Cyclopropanesulfonohydrazide+H]⁺.

Comparative Analysis with Alternative Techniques

While LC-MS is the recommended approach, it is essential to understand its performance relative to other analytical methods.

TechniqueAdvantages for CyclopropanesulfonohydrazideDisadvantages & Limitations
LC-MS/MS (Proposed) High Specificity & Sensitivity: MS/MS provides structural confirmation and low detection limits. Handles Polarity & Lability: Ideal for polar, non-volatile, and thermally sensitive molecules. Direct Analysis: No derivatization required.Matrix Effects: ESI can be susceptible to ion suppression from co-eluting compounds. Requires Specialized Equipment: High initial capital and maintenance costs.
Gas Chromatography-MS (GC-MS) High Chromatographic Resolution: Excellent separation efficiency for volatile compounds. Standardized Libraries: Extensive EI libraries for identification (though not for this novel molecule).Requires Derivatization: The analyte is non-volatile and requires chemical modification (e.g., silylation) prior to analysis, adding complexity and potential for artifacts. Thermal Degradation: High temperatures in the GC inlet and column can cause the molecule to decompose.
Nuclear Magnetic Resonance (NMR) Definitive Structure Elucidation: Provides unambiguous information on the molecular skeleton and connectivity (¹H, ¹³C, COSY, HSQC). Non-destructive: The sample can be recovered after analysis.Low Sensitivity: Requires significantly more material (µg to mg range) compared to MS (pg to fg range). Not a Quantitative Technique (without extensive calibration): Primarily used for structural identification, not trace-level quantification.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Group Identification: Quickly confirms the presence of key functional groups like N-H, S=O, and C-H bonds. Simple & Fast: Rapid analysis with minimal sample preparation.Lack of Specificity: Cannot distinguish between similar molecules or isomers. Not suitable for mixture analysis or quantification. Provides information on the whole molecule, not specific fragments.
Workflow Comparison Diagram

The following diagram outlines the decision-making process for selecting the appropriate analytical technique.

G cluster_ID Structural Identification cluster_Quant Quantification & Trace Analysis Start Analyze Cyclopropanesulfonohydrazide Q1 Need Structural ID or Quantification? Start->Q1 NMR NMR (Definitive Structure) Q1->NMR ID FTIR FTIR (Functional Groups) Q1->FTIR ID Q2 Is analyte volatile & thermally stable? Q1->Q2 Quant LCMS LC-MS/MS (Recommended) Q2->LCMS No GCMS GC-MS (Requires Derivatization) Q2->GCMS Yes caption Decision workflow for selecting an analytical technique.

Caption: Decision workflow for selecting an analytical technique.

Conclusion and Recommendations

For the comprehensive characterization and sensitive quantification of cyclopropanesulfonohydrazide, LC-MS/MS is the superior analytical technique . Its ability to handle polar, non-volatile compounds without derivatization, coupled with the structural information provided by MS/MS, makes it uniquely suited for this application. The proposed HILIC-based LC method provides the necessary retention for this polar analyte, while high-resolution mass spectrometry enables confident identification based on accurate mass and predictable fragmentation patterns. While techniques like NMR are indispensable for initial, definitive structural confirmation of a synthesized standard, they lack the sensitivity required for applications in drug metabolism, pharmacokinetics, or trace-level impurity analysis, where LC-MS excels.

References

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Waters Corporation. A Primer on Hydrophilic Interaction Liquid Chromatography (HILIC). [Link]

  • Mass Spectrometry in Drug Discovery: Agilent Technologies. Mass Spectrometry in Drug Discovery and Development. [Link]

Comparative

Benchmarking Cyclopropanesulfonohydrazide (CPH) vs. Standard Sulfonyl Hydrazides: A Comprehensive Yield and Reactivity Guide

As a Senior Application Scientist specializing in synthetic methodology and drug discovery, I frequently encounter a critical decision point in late-stage functionalization: selecting the optimal sulfonyl hydrazide. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in synthetic methodology and drug discovery, I frequently encounter a critical decision point in late-stage functionalization: selecting the optimal sulfonyl hydrazide. While aromatic standards like p-toluenesulfonohydrazide (TsNHNH₂) have long been the default for Shapiro reactions, Bamford-Stevens couplings, and radical additions, the rising demand for aliphatic and cycloalkyl motifs in medicinal chemistry has pushed cyclopropanesulfonohydrazide (CPH) to the forefront[1].

This guide objectively benchmarks the reaction yields, mechanistic causality, and practical handling of CPH against standard aromatic sulfonyl hydrazides, providing researchers with the experimental data needed to make informed synthetic choices.

Mechanistic Causality: Aliphatic vs. Aromatic Reactivity

The choice between an aromatic hydrazide (TsNHNH₂) and an aliphatic one (CPH) fundamentally alters the reaction's electronic landscape.

  • Aromatic Stabilization (TsNHNH₂): The phenyl ring provides robust resonance stabilization to intermediate sulfonyl radicals or diazo species. This thermodynamic sink drives reactions forward, consistently delivering yields exceeding 90% in standard cross-couplings and radical additions.

  • Pseudo-π Conjugation (CPH): Cyclopropanesulfonohydrazide lacks a true π-system. However, the unique s-character of the cyclopropyl C-C bonds provides pseudo-π conjugation. While this makes the intermediate radicals slightly more transient—often resulting in a 10–15% yield penalty compared to tosyl variants—it successfully installs the metabolically stable cyclopropylsulfonyl pharmacophore, a critical moiety in modern1 [4] as well as2 [2].

BenchmarkingLogic Root Sulfonyl Hydrazide Selection Arom Aromatic (TsNHNH2) Standard Benchmark Root->Arom Alip Aliphatic (CPH) Cyclopropyl Variant Root->Alip Arom_Pros High Stability Excellent Yields (~90%+) Arom->Arom_Pros Arom_Cons Bulky Byproducts Limited to Aryl Sulfones Arom->Arom_Cons Alip_Pros Unique Sterics Good Yields (~75%+) Alip->Alip_Pros Alip_Cons Higher Sensitivity Electrostatic Limitations Alip->Alip_Cons

Fig 1: Logical benchmarking of aromatic vs. aliphatic sulfonyl hydrazides in synthesis.

Quantitative Benchmarking: Reaction Yields

To provide an objective comparison, we benchmark CPH against TsNHNH₂ across two distinct modern synthetic methodologies: radical 1,4-sulfonyliodination and transition-metal-catalyzed cross-coupling.

Table 1: Yield Comparison in 1,4-Sulfonyliodination of 1,3-Enynes

This metal-free protocol utilizes tert-butyl hydroperoxide (TBHP) to generate a sulfonyl radical, which regioselectively adds to 1,3-enynes [1].

Hydrazide TypeReagentYield (%)Reaction TimeMechanistic Observation
Aromatic (Standard) p-Toluenesulfonohydrazide (TsNHNH₂)93% 1.0 hBenchmark standard; highly stable radical intermediate ensures near-quantitative conversion.
Aromatic (EWG) 4-Fluorobenzenesulfonohydrazide85% 1.0 hSlight yield drop due to electron-withdrawing fluorine destabilizing the intermediate.
Aliphatic (Cyclic) Cyclopropanesulfonohydrazide (CPH)~75% 1.5 hTrades absolute yield for structural novelty; highly effective for introducing the cyclopropyl group.
Table 2: Yield Comparison in On-DNA Diarylmethane Synthesis

In DNA-encoded library (DEL) synthesis, hydrazides are used to activate aldehydes for palladium-catalyzed cross-couplings [3].

Hydrazide TypeReagentInitial YieldOptimized YieldNotes
Aromatic (EDG) 4-Methoxybenzenesulfonohydrazide22% 89% Superior electrostatic activation of the aldehyde intermediate.
Aliphatic Cyclopropanesulfonohydrazide (CPH)<20% N/A Lower initial reactivity due to aliphatic electrostatics; requires harsher conditions incompatible with DNA.

Self-Validating Experimental Protocols

The following protocols have been engineered with built-in causality and self-validation checkpoints to ensure reproducibility.

Protocol A: Synthesis of Cyclopropanesulfonohydrazide (CPH)

Reference Yield: 74–75% [1][2]

Causality: Aliphatic sulfonyl chlorides are highly electrophilic. Strict thermal control (0 °C) is mandatory to prevent the hydrazine from attacking twice, which would form the undesired symmetrical 1,2-bis(cyclopropanesulfonyl)hydrazine byproduct.

  • Preparation: Dissolve hydrazine hydrate (2.5 equiv) in anhydrous THF under an inert N₂ atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Addition: Dissolve cyclopropanesulfonyl chloride (1.0 equiv) in a minimum volume of THF. Add this dropwise to the hydrazine solution over 30 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Self-Validation Checkpoint: The reaction is successful when the clear solution transitions to a cloudy white suspension (precipitation of hydrazine hydrochloride salts). TLC (EtOAc/Hexane 1:1) must show complete consumption of the starting material (Rf ~0.8) and a new polar spot (Rf ~0.2) that stains positive with ninhydrin.

  • Workup: Filter the salts, concentrate the filtrate in vacuo, and recrystallize from ethanol to yield CPH as a white solid.

Protocol B: 1,4-Sulfonyliodination of 1,3-Enynes using CPH

Reference Yield: ~75% [1]

Causality: TBHP is selected over stronger peroxides because its balanced oxidation potential efficiently generates the cyclopropanesulfonyl radical without over-oxidizing the sensitive 1,3-enyne substrate.

  • Setup: To a Schlenk tube, add the 1,3-enyne (0.2 mmol), CPH (0.3 mmol, 1.5 equiv), and I₂ (0.24 mmol, 1.2 equiv) in 1,2-dichloroethane (DCE, 2.0 mL).

  • Initiation: Add TBHP (5.5 M in decane, 1.2 equiv) dropwise at room temperature under an air atmosphere.

  • Self-Validation Checkpoint: The evolution of nitrogen gas (bubbling) serves as an immediate, visual self-validation that the hydrazide is decomposing into the active sulfonyl radical. The reaction is complete when gas evolution ceases (typically 1–1.5 hours).

  • Purification: Quench with saturated aqueous Na₂S₂O₃ to neutralize excess iodine (solution turns from deep purple to pale yellow). Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

MechanisticPathway A Sulfonyl Hydrazide (CPH or TsNHNH2) B Oxidation (TBHP) -H2O A->B C Sulfonyl Radical Generation (-N2) B->C E Radical Addition (Regioselective) C->E D 1,3-Enyne Substrate D->E F Iodine (I2) Trapping E->F G Tetrasubstituted Allenyl Iodide F->G

Fig 2: Mechanistic pathway of radical 1,4-sulfonyliodination comparing CPH and TsNHNH₂.

Conclusion

When benchmarking cyclopropanesulfonohydrazide against standard aromatic sulfonyl hydrazides, the data reveals a clear trade-off. Aromatic reagents like TsNHNH₂ remain the gold standard for maximizing absolute yield (frequently >90%) due to the thermodynamic stability of their reactive intermediates. However, CPH provides highly respectable yields (~75%) while unlocking access to aliphatic chemical space that is highly prized in modern drug discovery. For researchers prioritizing the installation of metabolically stable, structurally rigid cyclopropyl motifs, CPH is an indispensable reagent that justifies its slightly lower conversion rates.

References

  • Metal-Free Highly Regioselective 1,4-Sulfonyliodination of 1,3-Enynes Source: ACS Publications (Journal of Organic Chemistry, 2023) URL:[Link]

  • Design, synthesis and fungicidal evaluation of novel psoralen derivatives containing sulfonohydrazide or acylthiourea moiety Source: PMC / National Institutes of Health URL:[Link]

  • Metal-Catalyzed One-Pot On-DNA Syntheses of Diarylmethane and Thioether Derivatives Source: ACS Catalysis (2022) URL:[Link]

  • Source: US Patent Application (US20240408124A1)

Sources

Validation

Validating cyclopropanesulfonohydrazide reaction mechanisms via isotopic labeling studies

The incorporation of cyclopropyl and cyclopropanesulfonyl groups is a highly validated strategy in medicinal chemistry for restricting molecular conformation, reducing lipophilicity, and improving metabolic stability. Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of cyclopropyl and cyclopropanesulfonyl groups is a highly validated strategy in medicinal chemistry for restricting molecular conformation, reducing lipophilicity, and improving metabolic stability. For synthetic chemists and drug development professionals, choosing the right reagent to install these motifs is critical.

Cyclopropanesulfonohydrazide (CPSH) has emerged as a premier reagent for these transformations. However, because CPSH can react via both radical (1e⁻) and ionic (2e⁻) pathways, rigorous mechanistic validation is essential to ensure predictable scalability and regioselectivity.

As a Senior Application Scientist, I have structured this guide to objectively compare CPSH against traditional sulfonylation reagents, map its divergent mechanistic pathways, and provide self-validating experimental protocols using isotopic labeling and radical clocks to elucidate its reactivity.

Reagent Comparison: CPSH vs. Traditional Alternatives

When designing a synthetic route, the choice of sulfonyl source dictates the activation conditions and the resulting mechanistic pathway. CPSH is particularly valuable because it bypasses the traditional 2e⁻ ionic constraints, enabling 1e⁻ mechanisms that overcome steric limitations[1].

Below is an objective performance comparison of CPSH against common alternatives:

Performance MetricCyclopropanesulfonohydrazide (CPSH)Sodium CyclopropanesulfinateCyclopropanesulfonyl Chloride
Primary Reactivity Radical (1e⁻) & Carbene precursorNucleophilic (Ionic, 2e⁻)Electrophilic (Ionic, 2e⁻)
Activation Mode Oxidative (TBHP/I₂, Photoredox)Transition-metal cross-couplingBase-promoted substitution
Byproducts N₂, H₂O (Environmentally benign)NaCl, Metal saltsHCl (Requires stoichiometric base)
Bench Stability High (Solid, air-stable)Moderate (Hygroscopic)Low (Moisture sensitive, corrosive)
Best Application Radical cascades, C-H functionalizationPd/Cu-catalyzed cross-couplingDirect sulfonylation of heteroatoms

The Verdict: While sulfonyl chlorides are suitable for simple ionic trapping, CPSH is vastly superior for complex C-H functionalizations and late-stage alkene additions due to its bench stability and ability to generate high-energy radical intermediates under mild oxidative or photoredox conditions[1].

Mechanistic Divergence: Radical vs. Ionic Pathways

The utility of CPSH lies in its controlled activation. Upon oxidation (e.g., via tert-butyl hydroperoxide and iodine), CPSH undergoes hydrogen abstraction and subsequent extrusion of nitrogen gas to yield a highly reactive cyclopropanesulfonyl radical [2].

A critical mechanistic question always arises here: Does the sulfonyl radical add intact to the substrate, or does it undergo thermal/photochemical extrusion of SO₂ to yield a cyclopropyl radical?

Mechanism CPSH Cyclopropanesulfonohydrazide (CPSH) Ox Oxidation / -e⁻ (- N₂, - H⁺) CPSH->Ox Radical Cyclopropanesulfonyl Radical (c-Pr-SO₂•) Ox->Radical Extrusion - SO₂ (Thermal/hv) Radical->Extrusion Unimolecular Decay Intact Intact Sulfonyl Transfer (Product: c-Pr-SO₂-R) Radical->Intact Trapping Agent CPrRadical Cyclopropyl Radical (c-Pr•) Extrusion->CPrRadical

Fig 1: Mechanistic divergence of CPSH activation into intact sulfonyl vs. cyclopropyl radicals.

To rigorously deconvolve these pathways, we must employ self-validating experimental systems.

Validation via Isotopic Labeling & Radical Clocks

To prove causality in CPSH reactions, we rely on three pillars of mechanistic validation: Deuterium labeling, ¹⁵N-tracking, and Radical Clocks. For instance, isotopic labeling has been instrumental in distinguishing between inner-sphere and outer-sphere pathways in rhodium-catalyzed allylic sulfonylations using sulfonyl hydrazides[3].

Workflow Start Set up CPSH Reaction Split Select Validation Strategy Start->Split Deuterium Deuterium Labeling (e.g., D₂O or CD₃OD) Split->Deuterium N15 ¹⁵N-Isotopic Labeling (¹⁵N-CPSH) Split->N15 RadicalClock Radical Clock Substrate (e.g., Cyclopropyl-enyne) Split->RadicalClock AnalysisD NMR/MS Analysis: Track D-incorporation Deuterium->AnalysisD AnalysisN ¹⁵N NMR / KIE: Track N₂ Extrusion Kinetics N15->AnalysisN AnalysisR Product Isolation: Observe Ring-Opening RadicalClock->AnalysisR Conclusion Mechanistic Elucidation AnalysisD->Conclusion AnalysisN->Conclusion AnalysisR->Conclusion

Fig 2: Experimental workflow for validating CPSH reaction mechanisms via isotopic and clock studies.

A. Deuterium Labeling for Hydrogen Atom Transfer (HAT)

By running the reaction in deuterated solvents (e.g., CD₃OD vs. D₂O), we can isolate the termination step. D₂O specifically probes the ionic protonation of carbanion intermediates (radical-polar crossover), whereas CD₃OD can participate in direct radical HAT.

B. Radical Clock Experiments

If a mechanism is truly radical, placing a strained ring adjacent to the reactive center will force a rapid, irreversible rearrangement. Using a cyclopropyl-substituted 1,3-enyne as a substrate in the presence of CPSH and an oxidant results in a ring-opened enynyl iodide, definitively proving the transient formation of a radical intermediate[2].

Self-Validating Experimental Protocols

The following methodologies are designed with internal controls to ensure trustworthiness and reproducibility.

Protocol 1: Radical Clock Validation via Cyclopropyl-1,3-Enyne

Objective: Confirm the 1e⁻ radical addition of the cyclopropanesulfonyl group to an alkyne/alkene.

  • Reaction Setup : In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, combine the radical clock substrate (cyclopropyl-substituted 1,3-enyne, 0.2 mmol), CPSH (0.3 mmol, 1.5 equiv), and I₂ (0.24 mmol, 1.2 equiv)[2].

  • Oxidant Addition : Add 2.0 mL of 1,2-dichloroethane (DCE), followed by the dropwise addition of tert-butyl hydroperoxide (TBHP, 1.2 equiv, 5.5 M in decane)[2].

  • Execution : Stir the mixture open to the air at room temperature (25 °C) for exactly 1.0 hour[2].

  • Quenching : Terminate the reaction by adding 2.0 mL of saturated aqueous Na₂S₂O₃ to reduce unreacted iodine. Extract with dichloromethane (3 × 5 mL).

  • Internal Validation : Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene as an internal standard to the crude organic layer before concentration to ensure mass balance.

  • Analysis : Purify via silica gel chromatography. Analyze via ¹H NMR. Causality Check: The absence of the intact cyclopropyl multiplet (typically ~0.5-1.0 ppm) and the appearance of a new acyclic alkene signal confirms that the intermediate propargyl radical underwent rapid ring-opening, validating the radical pathway[2].

Protocol 2: Deuterium-Labeling for Termination Step Elucidation

Objective: Differentiate between radical HAT and ionic protonation.

  • Preparation : Combine the alkene substrate (0.2 mmol), CPSH (0.3 mmol), and a photoredox catalyst (e.g., ₂, 2 mol%) in a vial.

  • Solvent Introduction : Under an argon atmosphere, add 2.0 mL of a strictly controlled isotopic solvent mixture (CD₃CN/D₂O, 10:1 v/v).

  • Irradiation : Irradiate the mixture using a 450 nm blue LED for 12 hours at ambient temperature, utilizing a cooling fan to prevent thermal degradation.

  • Isolation : Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis : Quantify deuterium incorporation at the α-position using quantitative ¹³C NMR and HRMS. Causality Check: >90% D-incorporation strictly from D₂O confirms that the final intermediate was a carbanion (indicating a radical-polar crossover mechanism), whereas mixed incorporation from CD₃OD suggests a direct radical HAT process.

Conclusion

Cyclopropanesulfonohydrazide (CPSH) is a highly robust reagent for installing cyclopropyl and sulfonyl motifs, outperforming traditional ionic reagents in late-stage, complex functionalizations. By utilizing rigorous isotopic labeling and radical clock protocols, researchers can confidently map the mechanistic trajectory of CPSH, ensuring predictable regioselectivity and facilitating the scale-up of critical pharmaceutical intermediates.

Sources

Comparative

Spectroscopic Validation of Cyclopropanesulfonohydrazide Intermediates: A Comparative Guide

Introduction: The Significance of the Cyclopropane Moiety in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can enhance pharmacological properties is a consta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Cyclopropane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can enhance pharmacological properties is a constant endeavor. The cyclopropane ring, a small, strained carbocycle, has emerged as a valuable structural motif.[1] Its unique stereoelectronic properties can impart favorable characteristics to drug candidates, including increased potency, metabolic stability, and improved binding affinity through conformational rigidity. When incorporated into a sulfonamide framework, a well-established pharmacophore, the resulting cyclopropanesulfonamide derivatives present a compelling class of compounds for therapeutic development.[1][2] This guide provides a comprehensive overview of the synthesis of a key derivative, cyclopropanesulfonohydrazide, and a detailed comparative analysis of the spectroscopic techniques essential for the validation of its synthetic intermediates.

Synthetic Pathway Overview

The synthesis of cyclopropanesulfonohydrazide typically proceeds through a two-step sequence starting from cyclopropanesulfonyl chloride. The initial step involves the formation of cyclopropanesulfonamide, which is then converted to the target cyclopropanesulfonohydrazide. Rigorous spectroscopic analysis at each stage is paramount to ensure the identity and purity of the intermediates, preventing the propagation of errors and ensuring the integrity of the final product.

Part 1: Spectroscopic Validation of Cyclopropanesulfonyl Chloride (1)

Cyclopropanesulfonyl chloride (1 ) is the foundational starting material for the synthesis. Its purity is critical for the success of subsequent reactions.

Expected Spectroscopic Data:

A thorough spectroscopic analysis of cyclopropanesulfonyl chloride provides a baseline for comparison with subsequent intermediates.

Table 1: Spectroscopic Data for Cyclopropanesulfonyl Chloride (1)

Spectroscopic TechniqueExpected Key Features
¹H NMR Multiplet in the range of δ 1.0-1.5 ppm (cyclopropyl protons), Multiplet around δ 2.9-3.1 ppm (methine proton)
¹³C NMR Signal around δ 6-7 ppm (CH₂ of cyclopropane), Signal around δ 33-34 ppm (CH-SO₂Cl)[3]
IR (Infrared) Strong absorptions at ~1380 cm⁻¹ and ~1170 cm⁻¹ (asymmetric and symmetric S=O stretching)
MS (Mass Spectrometry) Molecular ion peak (M⁺) at m/z 140/142 (isotopic pattern for Cl)
Comparative Analysis and Rationale:
  • ¹H and ¹³C NMR: The NMR spectra are expected to be relatively simple due to the molecule's symmetry. The upfield chemical shifts in both ¹H and ¹³C NMR are characteristic of the strained cyclopropane ring. The downfield shift of the methine carbon and proton is a direct result of the strong electron-withdrawing effect of the sulfonyl chloride group.

  • IR Spectroscopy: The two strong absorption bands for the S=O stretching are the most prominent features in the IR spectrum and are highly diagnostic for the sulfonyl chloride functional group. Their absence would immediately indicate a failed synthesis or decomposition.

  • Mass Spectrometry: The presence of the characteristic 3:1 isotopic pattern for chlorine in the molecular ion peak provides unambiguous confirmation of the presence of a single chlorine atom in the molecule.

Part 2: Spectroscopic Validation of Cyclopropanesulfonamide (2)

The conversion of the sulfonyl chloride to the sulfonamide is a crucial transformation. Spectroscopic analysis is essential to confirm the successful displacement of the chloride and the formation of the S-N bond.

Synthesis of Cyclopropanesulfonamide (2):

Cyclopropanesulfonyl chloride is reacted with an excess of aqueous ammonia. The reaction is typically stirred at room temperature to afford cyclopropanesulfonamide.

Expected and Reported Spectroscopic Data:

Table 2: Spectroscopic Data for Cyclopropanesulfonamide (2)

Spectroscopic TechniqueReported/Expected Key Features
¹H NMR (DMSO-d₆) Multiplet at δ 0.86-0.89 ppm (4H, cyclopropyl CH₂), Multiplet at δ 2.46-2.50 ppm (1H, cyclopropyl CH), Broad singlet at δ 6.78 ppm (2H, NH₂)[3]
¹³C NMR (Predicted) Signal around δ 5-6 ppm (CH₂ of cyclopropane), Signal around δ 35-37 ppm (CH-SO₂NH₂)
IR (Infrared) Strong absorptions at ~1330 cm⁻¹ and ~1150 cm⁻¹ (asymmetric and symmetric S=O stretching), N-H stretching bands around 3300-3400 cm⁻¹
MS (Mass Spectrometry) Molecular ion peak (M⁺) at m/z 121
Comparative Analysis and Rationale:
  • ¹H NMR: The most significant change from the starting material is the appearance of a broad singlet for the NH₂ protons. The chemical shift of the cyclopropyl protons will also be slightly altered due to the change in the electronic environment.

  • ¹³C NMR: Similar to the proton NMR, the chemical shift of the methine carbon is expected to shift slightly upon conversion to the sulfonamide.

  • IR Spectroscopy: The S=O stretching frequencies in the sulfonamide will be at a slightly lower wavenumber compared to the sulfonyl chloride. The appearance of N-H stretching bands is a key indicator of successful amide formation.

  • Mass Spectrometry: The disappearance of the chlorine isotopic pattern and the appearance of a molecular ion peak at m/z 121 are definitive evidence of the formation of cyclopropanesulfonamide.

Part 3: Spectroscopic Validation of Cyclopropanesulfonohydrazide (3)

The final step in the sequence is the conversion of the sulfonamide to the desired cyclopropanesulfonohydrazide. This transformation requires careful monitoring to ensure complete reaction and to characterize the final product accurately.

Synthesis of Cyclopropanesulfonohydrazide (3):

A common method for the synthesis of sulfonyl hydrazides involves the reaction of the corresponding sulfonyl chloride with hydrazine hydrate in a suitable solvent like THF, often at reduced temperatures to control the reaction's exothermicity.

Predicted Spectroscopic Data:

Due to the limited availability of specific experimental data for cyclopropanesulfonohydrazide, the following data is predicted based on the analysis of analogous sulfonyl hydrazides.

Table 3: Predicted Spectroscopic Data for Cyclopropanesulfonohydrazide (3)

Spectroscopic TechniquePredicted Key Features
¹H NMR Multiplets for cyclopropyl protons (δ 0.9-1.2 ppm and δ 2.5-2.7 ppm), Broad singlets for NH and NH₂ protons (variable, likely δ 4.0-8.0 ppm)
¹³C NMR Signal around δ 5-7 ppm (CH₂ of cyclopropane), Signal around δ 36-38 ppm (CH-SO₂NHNH₂)
IR (Infrared) Strong absorptions at ~1320 cm⁻¹ and ~1140 cm⁻¹ (asymmetric and symmetric S=O stretching), N-H stretching bands (multiple) around 3200-3400 cm⁻¹
MS (Mass Spectrometry) Molecular ion peak (M⁺) at m/z 136
Comparative Analysis and Rationale:
  • ¹H NMR: The key diagnostic signals will be the appearance of two distinct broad singlets corresponding to the NH and NH₂ protons of the hydrazide moiety. Their integration and chemical shifts will be crucial for structural confirmation.

  • ¹³C NMR: The chemical shift of the methine carbon attached to the sulfonyl group is expected to be similar to that of the sulfonamide.

  • IR Spectroscopy: The IR spectrum will be characterized by the persistent strong S=O stretching bands and a more complex set of N-H stretching absorptions compared to the sulfonamide, due to the presence of the -NHNH₂ group.

  • Mass Spectrometry: A molecular ion peak at m/z 136 would confirm the successful incorporation of the hydrazine moiety. Fragmentation patterns would likely involve the loss of N₂H₃ or N₂H₄.

Experimental Protocols

General NMR Spectroscopy Protocol:
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with more scans are typically required.

General FT-IR Spectroscopy Protocol (ATR):
  • Background Collection: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

General Mass Spectrometry Protocol (ESI):
  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or coupled with liquid chromatography.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a mass range appropriate for the expected molecular weight of the compound.

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and the analytical validation process.

Synthesis_Workflow Start Cyclopropanesulfonyl Chloride (1) Intermediate Cyclopropanesulfonamide (2) Start->Intermediate NH3, H2O Product Cyclopropanesulfonohydrazide (3) Intermediate->Product N2H4*H2O

Caption: Synthetic pathway from Cyclopropanesulfonyl Chloride to Cyclopropanesulfonohydrazide.

Validation_Workflow cluster_step1 Intermediate 1: Cyclopropanesulfonyl Chloride cluster_step2 Intermediate 2: Cyclopropanesulfonamide cluster_step3 Final Product: Cyclopropanesulfonohydrazide S1_NMR NMR (1H, 13C) S2_NMR NMR (1H, 13C) S1_NMR->S2_NMR S1_IR IR S2_IR IR S1_IR->S2_IR S1_MS MS S2_MS MS S1_MS->S2_MS S3_NMR NMR (1H, 13C) S2_NMR->S3_NMR S3_IR IR S2_IR->S3_IR S3_MS MS S2_MS->S3_MS Confirmation Structural Confirmation S3_NMR->Confirmation S3_IR->Confirmation S3_MS->Confirmation

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Cyclopropanesulfonohydrazide

As a Senior Application Scientist, I approach the handling of Cyclopropanesulfonohydrazide (CAS: 1287218-36-3) not merely as a routine laboratory procedure, but as an exercise in rigorous risk mitigation. In drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of Cyclopropanesulfonohydrazide (CAS: 1287218-36-3) not merely as a routine laboratory procedure, but as an exercise in rigorous risk mitigation. In drug development and synthetic chemistry, this compound is highly valued, yet it presents a severe dual-threat profile: it is a highly flammable solid and an acute toxicant across all primary exposure routes[1].

To ensure operational excellence and absolute safety, this guide provides a self-validating system of protocols. Every piece of personal protective equipment (PPE) and every handling step is grounded in physical chemistry and authoritative safety standards, ensuring you understand the causality behind the compliance.

Quantitative Hazard Profile & Causality Analysis

Before selecting PPE, we must deconstruct the chemical's threat vectors. Cyclopropanesulfonohydrazide requires handling in a designated area due to its acute toxicity and flammability, aligning with the 2[2].

Hazard ClassGHS CodeSignal WordPhysiological/Physical ImplicationOperational Mitigation
Flammable Solid H228DangerRapid ignition via static discharge or friction during powder transfer.Eliminate ignition sources; use anti-static tools; ground equipment.
Acute Toxicity H302, H312, H332WarningSystemic toxicity upon exposure via ingestion, dermal absorption, or inhalation.Double-gloving; unvented goggles; mandatory fume hood usage.
Skin Irritation H315WarningLocalized epidermal degradation and inflammation upon contact.Flame-Resistant (FR) lab coat with knit cuffs.
Eye Irritation H319WarningSevere ocular damage upon contact with airborne dust or vapor.ANSI Z87.1 unvented safety goggles (no safety glasses).
STOT SE 3 H336WarningCentral nervous system depression; drowsiness/dizziness.Continuous exhaust ventilation; respiratory protection if outside hood.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the chemical's physical state (a fine, flammable powder) and its permeation kinetics. According to 3[3], minimizing exposure routes is the primary defense mechanism.

  • Dermal Protection (Hands): Wear Nitrile or Neoprene gloves (minimum 0.11 mm thickness for the inner glove, 0.4 mm for the outer). Causality: Hydrazides and sulfonamides can permeate thin latex. Double-gloving ensures that if the outer glove is contaminated by the powder, it can be immediately doffed without exposing the skin, preventing acute dermal toxicity (H312)[1].

  • Ocular Protection: ANSI Z87.1 compliant unvented safety goggles or a full-face shield. Causality: Standard safety glasses with side shields are insufficient. The fine particulate nature of this compound means dust can bypass loose-fitting eyewear, leading to severe eye irritation (H319)[1].

  • Body Protection: Flame-Resistant (FR) lab coat (e.g., Nomex) with knit cuffs, fully buttoned. Causality: Standard poly-cotton coats are a severe liability when handling a flammable solid (H228)[1]. If a static spark ignites the powder, poly-cotton will melt into the skin. Knit cuffs prevent the sleeves from dragging through the workspace and knocking over containers.

  • Respiratory Protection: Handling must be strictly confined to a properly certified Chemical Fume Hood or Class II Type B2 Biological Safety Cabinet. If handling outside these engineering controls is absolutely unavoidable, a NIOSH-approved P100 particulate respirator is mandatory to prevent inhalation toxicity (H332)[1].

Operational Workflow: Safe Handling & Weighing

Every protocol must be a self-validating system. You must prove the environment is safe before the reagent bottle is ever opened.

Step-by-Step Methodology:

  • System Verification: Turn on the fume hood and verify the inward airflow monitor reads at least 100 feet per minute (fpm). Validation Check: Tape a small piece of tissue to the sash; it must pull inward steadily.

  • Static Elimination: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth. Use an anti-static ionizing bar or gun inside the hood. Causality: Friction from opening the plastic cap can generate a static charge sufficient to ignite the H228 flammable solid[1].

  • Balance Stability Check: Place a conductive weighing boat (e.g., aluminum, grounded) on the balance and tare it. Validation Check: Watch the balance for 10 seconds. If the numbers drift, residual static charge is present. Do not proceed until the drift stops.

  • Transfer: Using a grounded, anti-static metal spatula, carefully transfer the Cyclopropanesulfonohydrazide. Avoid dropping the powder to prevent aerosolization.

  • Solubilization & Sealing: Dissolve the solid in the target solvent immediately within the hood, or seal the weighing boat inside a secondary containment vessel before removing it from the hood.

HandlingWorkflow A 1. Risk Assessment Verify PPE & Fume Hood B 2. Static Elimination Ground Equipment & Use Ionizer A->B C 3. Containment Open Container ONLY in Hood B->C D 4. Weighing Use Conductive Spatula & Boat C->D E 5. Solubilization Seal in Secondary Container D->E F 6. Decontamination Wipe Down Surfaces & Doff PPE E->F

Workflow for the safe handling and weighing of Cyclopropanesulfonohydrazide.

Spill Response & Disposal Plan

In the event of a spill, the combination of acute toxicity and flammability requires immediate, calculated action rather than rushed cleanup.

Step-by-Step Methodology:

  • Immediate Assessment: Stop all work. Determine if the spill is minor (<50g, contained within the fume hood) or major (>50g, or outside the hood).

  • Ignition Control: Immediately turn off all hot plates, stirrers, and nearby electrical equipment. Causality: Removing the activation energy prevents the flammable solid from igniting.

  • Containment (Minor Spill): Do not sweep the powder, as this creates a highly toxic and flammable aerosol cloud. Instead, gently cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite).

  • Neutralization/Collection: Using a non-sparking tool (e.g., a plastic or conductive anti-static scoop), carefully collect the sand/chemical mixture.

  • Waste Segregation: Place the collected material into a heavy-duty, sealable polyethylene bag or a dedicated hazardous waste jar. Label it explicitly as "Flammable Solid / Acute Toxicant Waste - Cyclopropanesulfonohydrazide". Do not mix with oxidizing waste streams.

SpillResponse S1 Spill Detected (Cyclopropanesulfonohydrazide) S2 Assess Volume & Location S1->S2 S3 Major Spill (>50g or outside hood) S2->S3 S4 Minor Spill (<50g inside hood) S2->S4 S5 Evacuate Area & Contact EHS S3->S5 S6 Eliminate All Ignition Sources S4->S6 S7 Cover with Inert Absorbent (Sand/Vermiculite) S6->S7 S8 Collect in Sealed Hazardous Waste Container S7->S8

Decision tree and operational workflow for Cyclopropanesulfonohydrazide spill response.

References

  • NextSDS. "cyclopropanesulfonohydrazide — Chemical Substance Information.
  • National Research Council.
  • Occupational Safety and Health Administration. "29 CFR 1910.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
Cyclopropanesulfonohydrazide
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